molecular formula C13H13BrFNO3 B1525988 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid CAS No. 1283338-12-4

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

カタログ番号: B1525988
CAS番号: 1283338-12-4
分子量: 330.15 g/mol
InChIキー: IXWYGUJPRKSDMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13BrFNO3 and its molecular weight is 330.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWYGUJPRKSDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (CAS: 1283338-12-4) represents a highly functionalized, conformationally restricted intermediate. By marrying the structural rigidity of a pipecolic acid scaffold with the tunable reactivity of a halogenated benzoyl moiety, this compound has emerged as a critical module in the synthesis of targeted therapies, most notably Bruton's Tyrosine Kinase (BTK) inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and field-proven experimental protocols for its synthesis and functionalization.

Structural & Physicochemical Profiling

The utility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid stems from its distinct structural motifs. The piperidine-2-carboxylic acid (pipecolic acid) core provides a chiral, rigid framework that heavily influences the 3D vector of attached pharmacophores, a critical factor in optimizing protein-ligand interactions[2]. Simultaneously, the 4-bromo-3-fluorobenzoyl group offers a dual-purpose aromatic system: the fluorine atom modulates lipophilicity and metabolic stability[3], while the bromine atom serves as an essential handle for late-stage transition-metal-catalyzed cross-coupling.

Table 1: Core Physicochemical Parameters
ParameterValue / Description
IUPAC Name 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid
CAS Number 1283338-12-4
Molecular Formula C₁₃H₁₃BrFNO₃
Molecular Weight 330.15 g/mol
Topological Polar Surface Area (TPSA) 56.5 Ų
Predicted LogP ~2.8 (Optimal for membrane permeability)
pKa (Carboxylic Acid) ~3.8 (Ionized at physiological pH)
Hydrogen Bond Donors 1 (COOH)
Hydrogen Bond Acceptors 4 (C=O, N-C=O, C-F)
Rotatable Bonds 2 (Restricted conformational space)

Mechanistic Rationale in Target-Directed Drug Design

The Role of Fluorine and Conformational Restriction

The strategic placement of the fluorine atom adjacent to the bromine in the aromatic ring is not arbitrary. Fluorine is the most electronegative element, and its inclusion drastically alters the electronic distribution of the molecule without imposing a significant steric penalty[3]. In drug design, this specific fluorination pattern serves two purposes:

  • Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at the electron-rich positions of the phenyl ring.

  • pKa Modulation: It inductively withdraws electron density, subtly tuning the basicity of any downstream amines attached during later synthetic steps, thereby enhancing oral bioavailability[3].

Application in BTK Inhibitors

Derailed B-lymphocyte activation is a hallmark of many autoimmune diseases and B-cell malignancies. BTK is a crucial signaling node in the B-cell receptor (BCR) pathway. Inhibitors targeting BTK require highly specific 3D conformations to fit into the kinase's ATP-binding pocket. The pipecolic acid derivative acts as a rigid linker, reducing the entropic penalty upon binding. Patents from major pharmaceutical entities, such as Merck Sharp & Dohme Corp., highlight the use of these exact piperidine-2-carboxylic acid and bromofluorobenzoyl frameworks to construct potent imidazo[1,5-a]pyrazine-based BTK inhibitors[1].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFKB NF-κB (Gene Transcription) PLCg2->NFKB Calcium/DAG Signaling

BTK signaling pathway in B-cells highlighting the therapeutic target of the synthesized API.

Experimental Protocols: Synthesis and Functionalization

The following protocols outline the self-validating synthesis of the building block and its subsequent downstream functionalization.

Protocol 1: Standardized Amide Coupling Synthesis

Objective: Synthesize 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid while preserving the stereochemical integrity of the C2 chiral center.

Causality Check: Piperidine-2-carboxylic acid is a sterically hindered secondary amine. Standard coupling reagents like EDC/HOBt often result in sluggish reactions and significant epimerization. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, accelerating the coupling and maintaining enantiomeric excess.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add piperidine-2-carboxylic acid (1.0 eq) to the activated mixture. Stir continuously at room temperature for 12 hours. Monitor via LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with 1M aqueous HCl. Crucial Step: The acidic wash ensures the product's carboxylic acid remains protonated, driving it entirely into the organic layer while removing basic DMF and DIPEA salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure building block.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Utilize the aryl bromide handle to attach an extended pharmacophore via C-C bond formation.

Causality Check: Palladium(0) catalysts are highly susceptible to oxidation by dissolved O₂. Rigorous degassing is mandatory to prevent catalyst deactivation and homocoupling of the boronic acid.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 eq), an aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Reaction: Backfill with argon, seal the tube, and heat to 90°C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the advanced intermediate via preparative reversed-phase HPLC.

Synth_Workflow RM Raw Materials (Pipecolic Acid + Ar-COOH) Act HATU Activation (DMF, DIPEA) RM->Act Coup Amide Coupling (12h, RT) Act->Coup Int Intermediate (CAS: 1283338-12-4) Coup->Int Suz Suzuki Cross-Coupling (Pd(dppf)Cl2, 90°C) Int->Suz Aryl Boronic Acid API Advanced API Scaffold Suz->API

Step-by-step synthetic workflow from raw materials to the advanced API scaffold.

Analytical Characterization & Validation Traps

When validating the synthesized 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, bench chemists must be aware of specific spectroscopic phenomena to avoid false negative purity assessments.

  • Nuclear Magnetic Resonance (NMR) Rotamers: In ¹H and ¹³C NMR spectroscopy, the compound will exhibit signal duplication at room temperature. The tertiary amide bond (N-C=O) possesses partial double-bond character, restricting free rotation. Because the piperidine ring is unsymmetrical, this results in distinct cis and trans conformers that exchange slowly on the NMR timescale. Do not mistake these duplicated peaks for impurities. To self-validate, elevate the NMR probe temperature to 80°C in DMSO-d₆; the signals will coalesce into a single set of peaks, confirming the compound's purity.

  • Mass Spectrometry (LC-MS): Under positive Electrospray Ionization (ESI+), the compound will display a classic isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum will show twin [M+H]⁺ peaks of equal intensity at m/z 330 and 332, definitively confirming the successful incorporation of the bromo-aromatic handle.

References

  • Merck Sharp & Dohme Corp.
  • Chemical Society Reviews (RSC Publishing) DOI:10.
  • Journal of Molecular Structure 1268(12)

Sources

Methodological & Application

Application Note: Synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Peptidomimetics, Small-Molecule Therapeutics, and Late-Stage Functionalization Building Blocks

Introduction & Strategic Overview

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a highly versatile, conformationally restricted N-acylated building block. It is frequently utilized in the development of targeted therapeutics, including PARP and factor Xa inhibitors. The piperidine-2-carboxylic acid (pipecolic acid) core provides critical structural rigidity, while the 4-bromo-3-fluorobenzoyl moiety serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To synthesize this target with high atom economy and scalability, we employ a modified Schotten-Baumann N-acylation strategy. This approach avoids expensive coupling reagents (like HATU or EDCI) and minimizes the risk of racemization, making it the industry standard for the robust acylation of amino acids.

Mechanistic Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that a protocol is not just a list of instructions, but a carefully balanced thermodynamic and kinetic system.

  • The Role of the Aqueous Base: Pipecolic acid exists as a zwitterion in neutral aqueous solutions. By dissolving the amino acid in an excess of 10% aqueous sodium hydroxide (NaOH), we achieve two critical outcomes. First, the carboxylic acid ( pKa​≈2.2 ) is deprotonated to a water-soluble sodium carboxylate, preventing it from acting as a competing nucleophile. Second, the secondary amine ( pKa​≈10.7 ) is kept in its free, highly nucleophilic state, while the base neutralizes the stoichiometric hydrochloric acid (HCl) byproduct generated during the reaction .

  • The Biphasic Interface: Utilizing a Tetrahydrofuran (THF)/Water mixture creates a biphasic interface. The highly electrophilic 4-bromo-3-fluorobenzoyl chloride remains predominantly in the organic phase, shielding it from rapid, wasteful hydrolysis by the aqueous hydroxide ions. The N-acylation occurs efficiently at the solvent interface, driven by vigorous mechanical stirring .

  • Stereochemical Integrity: Because this biphasic system does not require auxiliary coupling reagents, the risk of racemization via oxazolone intermediate formation is significantly mitigated, preserving the chiral integrity of the starting L-pipecolic acid .

Experimental Workflow Visualization

Workflow Step1 1. Aqueous Phase Prep Pipecolic Acid + NaOH Step3 3. Biphasic Coupling 0-5 °C, vigorous stirring Step1->Step3 Step2 2. Organic Phase Prep Acyl Chloride in THF Step2->Step3 Step4 4. Acidification Adjust to pH ~2 with HCl Step3->Step4 Step5 5. Extraction EtOAc extraction Step4->Step5 Step6 6. Isolation Target N-Acyl Amino Acid Step5->Step6

Figure 1: Biphasic Schotten-Baumann workflow for N-acylation of pipecolic acid.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Reagent Table

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
L-Pipecolic acid129.161.01.29 g10.0 mmol
4-Bromo-3-fluorobenzoyl chloride237.451.12.61 g11.0 mmol
Sodium Hydroxide (10% aq)40.002.510.0 mL25.0 mmol
Tetrahydrofuran (THF, Anhydrous)72.11-10.0 mL-
Hydrochloric Acid (1M aq)36.46to pH 2.0~15.0 mL-
Ethyl Acetate (EtOAc)88.11-3 × 20 mL-

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating. At each critical juncture, specific observable metrics are provided to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Aqueous Amine In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid (1.29 g, 10.0 mmol) in 10 mL of 10% aqueous NaOH.

  • Self-Validating Check: The solution must become completely clear. Any residual cloudiness indicates incomplete dissolution and salt formation.

Step 2: Cooling and Organic Phase Addition Cool the aqueous solution to 0–5 °C using an ice-water bath. In a separate vial, dissolve 4-bromo-3-fluorobenzoyl chloride (2.61 g, 11.0 mmol) in 10 mL of anhydrous THF.

Step 3: Biphasic Schotten-Baumann Coupling Add the THF solution dropwise to the vigorously stirring aqueous solution over a period of 15 minutes.

  • Field-Proven Insight: Vigorous stirring (≥ 800 RPM) is non-negotiable. The reaction occurs at the biphasic interface; poor stirring will lead to acyl chloride hydrolysis rather than product formation.

  • Self-Validating Check: Test the pH of the aqueous layer using indicator paper immediately after the addition. The pH must remain > 10. If the pH drops below 9, the amine will protonate and stall the reaction. Add additional 10% NaOH dropwise if necessary.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2–4 hours.

  • Self-Validating Check: Monitor via TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain). The starting pipecolic acid will stain intensely purple/red. The reaction is complete when this baseline spot is entirely consumed.

Step 5: Aqueous Workup and Acidification Transfer the mixture to a separatory funnel and wash with 15 mL of diethyl ether to remove unreacted acyl chloride and non-polar organic impurities. Discard the ether layer. Return the basic aqueous layer to an Erlenmeyer flask and carefully acidify to pH ~2.0 using 1M HCl while stirring.

  • Self-Validating Check: Acidification protonates the newly formed N-acyl carboxylate salt. You must observe immediate precipitation or the formation of a thick, cloudy emulsion, visually confirming the generation of the lipophilic target molecule.

Step 6: Extraction and Isolation Extract the acidified aqueous phase with Ethyl Acetate (3 × 20 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

Step 7: Purification Purify the crude residue by recrystallization from EtOAc/Hexanes (or via flash column chromatography) to yield the final product.

Expected Analytical Data

To verify the success of your synthesis, compare your isolated product against the standard analytical parameters outlined below.

Table 2: Expected Analytical Characterization

ParameterExpected ResultAnalytical Purpose
Physical State White to off-white crystalline solidVisual confirmation of purity post-recrystallization.
Yield 75% – 85%Process efficiency and mass balance metric.
LC-MS (ESI+) m/z 330.0 / 332.0[M+H]+Confirms product mass. The 1:1 isotopic doublet is diagnostic for the presence of a single Bromine atom.
1H NMR (DMSO-d6) Multiplets at 1.2–2.2 ppm (piperidine), 7.2–7.8 ppm (aromatic)Structural confirmation of the intact piperidine core and the functionalized aromatic ring.
TLC (DCM:MeOH 9:1) Rf​≈0.4 (UV active, Ninhydrin negative)Confirms complete consumption of the secondary amine and formation of the UV-active amide.

References

  • Preparation of N-acyl derivatives of amino acids from acyl chlorides and amino acids. Taylor & Francis Online. URL: [Link]

  • Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. ACS Publications (Organic Process Research & Development). URL:[Link]

  • Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. ResearchGate. URL:[Link]

Application Notes & Protocols: Leveraging 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid for Advanced Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Peptides Beyond Nature's Blueprint

In the quest for novel therapeutics, peptides offer a compelling combination of high potency and specificity, particularly for challenging targets like protein-protein interactions (PPIs).[1][2] However, the clinical translation of natural peptides is often hampered by inherent weaknesses, including poor metabolic stability, low oral bioavailability, and conformational flexibility that leads to diminished binding affinity.[3][4] Peptidomimetic chemistry seeks to overcome these limitations by designing molecules that retain the critical pharmacophoric elements of a peptide while incorporating non-natural structural features to enhance drug-like properties.[4][5]

A powerful strategy in this endeavor is the incorporation of conformationally constrained amino acids.[3][6] By restricting the torsional angles of the peptide backbone or side chains, we can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and often leading to significant gains in potency and selectivity.[3][7][8] This guide details the application of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid , a novel, non-natural amino acid analogue, as a sophisticated building block for engineering next-generation peptidomimetics.

Scientific Rationale: The Strategic Advantage of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid

This unique building block offers a trifecta of desirable features for peptidomimetic design: a rigid scaffold, a functionalized aromatic moiety, and the potential for unique intermolecular interactions.

  • Conformational Constraint: The piperidine-2-carboxylic acid core serves as a rigid proline analogue. Proline's cyclic structure is well-known for inducing turns and restricting the conformational space of the peptide backbone.[3] The incorporation of this building block is hypothesized to enforce a specific, predictable local geometry, which is a critical first step in mimicking secondary structures like β-turns, often found at the heart of protein-protein interaction interfaces.[9]

  • Halogen-Driven Interactions: The presence of bromine and fluorine atoms on the benzoyl group is a key design element. Halogenation can significantly enhance the binding affinity and specificity of a ligand through several mechanisms.[10][11] It increases lipophilicity, which can be crucial for engaging with hydrophobic pockets on a target protein.[12][13] Furthermore, bromine can act as a halogen bond donor, a non-covalent interaction with Lewis bases (e.g., backbone carbonyls, hydroxyl groups) on the receptor that can be as strong as a conventional hydrogen bond, providing an additional anchor point for the peptidomimetic.[10]

  • Modulation of Aromatic Interactions: The electron-withdrawing nature of the fluorine and bromine atoms modifies the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π or cation-π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan on the target protein. This provides a subtle but powerful tool for fine-tuning binding interactions.[10]

The combination of these features makes 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid an exemplary tool for designing inhibitors of "undruggable" targets, where large, flat protein surfaces demand ligands with well-defined three-dimensional structures and diverse interaction capabilities.[1]

Physicochemical Properties and Data

A summary of the key properties for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is provided below. This data is essential for planning its use in solid-phase peptide synthesis (SPPS), including calculating molar equivalents and understanding its solubility characteristics.

PropertyValueSource
IUPAC Name 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acidChemspace
Molecular Formula C₁₃H₁₃BrFNO₃Chemspace[14]
Molecular Weight 330.15 g/mol Sigma-Aldrich[15], Sapphire Bioscience[16]
CAS Number 1283338-12-4, 1090406-84-0Chemspace[14]
Physical Form PowderSigma-Aldrich[15]
Canonical SMILES C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)F)BrPubChemLite
InChI Key IXWYGUJPRKSDMS-UHFFFAOYSA-NChemspace[14]

Visualization of Key Structures and Workflows

To facilitate understanding, the following diagrams illustrate the chemical structure of the building block, the workflow for its incorporation into a peptide, and a conceptual model of its interaction with a target protein.

cluster_Structure Chemical Structure mol

Caption: Chemical structure of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

spss_workflow start Start | Resin with Peptide Chain deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Wash DMF deprotection->wash1 coupling Coupling 1. Building Block + HATU/DIEA 2. Pre-activate 3. Add to Resin wash1->coupling wash2 Wash DMF, DCM coupling->wash2 capping Optional Capping | Acetic Anhydride wash2->capping end_cycle End of Cycle | Ready for next AA or Cleavage wash2->end_cycle If coupling complete capping->end_cycle If unreacted sites binding_model cluster_protein Target Protein Surface cluster_peptidomimetic Peptidomimetic Ligand hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (e.g., Carbonyl) aromatic_residue Aromatic Residue (e.g., Phe, Tyr) peptide_backbone Peptide Backbone constrained_core Rigid Piperidine Core constrained_core->peptide_backbone Induces Turn aromatic_group Bromo-Fluorobenzoyl Group aromatic_group->hydrophobic_pocket Hydrophobic Interaction aromatic_group->h_bond_acceptor Halogen Bond (Br···O) aromatic_group->aromatic_residue Modified π-π Stacking

Caption: Conceptual model of peptidomimetic binding interactions.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of peptidomimetics incorporating 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale. The unique structure of the title compound necessitates robust coupling conditions to overcome potential steric hindrance. [17] Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Building Block: Fmoc-protected 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

  • Standard Fmoc-protected amino acids

  • Capping Solution: 10% Acetic Anhydride, 5% DIEA in DMF (v/v)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain. [17]

  • Fmoc Deprotection (for the preceding amino acid): a. Add 5 mL of Deprotection Solution to the resin and agitate for 5 minutes. Drain. b. Repeat step 2a once more for a total deprotection time of 10 minutes. c. Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid:

    • Rationale: Due to the bulky N-acyl group and the secondary amine nature of the piperidine, a potent coupling reagent like HATU is essential for efficient acylation. A pre-activation step ensures the formation of the highly reactive acyl-OAt ester. a. In a separate vial, dissolve the Fmoc-protected building block (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. c. Allow the solution to pre-activate for 5-10 minutes at room temperature. d. Add the activated mixture to the deprotected resin. Agitate for 2-4 hours at room temperature. e. Optional: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Capping (Optional but Recommended):

    • Rationale: To block any unreacted N-terminal amines and prevent the formation of deletion sequences, which simplifies final purification. a. Add 5 mL of Capping Solution to the resin and agitate for 20 minutes. b. Drain and wash with DMF (3 x 1 min).

  • Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the resin under vacuum. b. Add 5 mL of the Cleavage Cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide. d. Centrifuge, decant the ether, and dry the crude peptide pellet.

Protocol 2: Characterization of the Crude Peptidomimetic

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Purpose: To assess the purity of the crude peptide and to purify it.

  • System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The halogenated aromatic group will increase the hydrophobicity, likely requiring a higher percentage of ACN for elution compared to a non-modified peptide.

    • Detection: UV at 220 nm and 280 nm.

B. Mass Spectrometry (MS)

  • Purpose: To confirm the identity of the synthesized peptidomimetic by verifying its molecular weight.

  • Method: Electrospray Ionization (ESI) is typically used.

  • Procedure: Dissolve a small sample of the crude or purified peptide in a suitable solvent (e.g., 50% ACN/H₂O) and infuse it into the mass spectrometer.

  • Data Analysis: Compare the observed m/z value with the calculated theoretical mass of the expected product. Look for the [M+H]⁺ ion and other common adducts.

Protocol 3: Biophysical Assay - Competitive Fluorescence Polarization (FP)

This protocol describes a hypothetical assay to determine the binding affinity (e.g., Ki or IC₅₀) of the newly synthesized peptidomimetic for a target protein.

Principle: This assay measures the ability of the synthesized peptidomimetic (the "competitor") to displace a known fluorescently-labeled peptide ligand ("tracer") from the target protein. When the tracer is bound to the large protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When displaced by the competitor, the free tracer tumbles rapidly, leading to low polarization.

Materials:

  • Purified target protein.

  • Fluorescently-labeled tracer peptide (known to bind the target).

  • Synthesized peptidomimetic inhibitor.

  • Assay Buffer (e.g., PBS with 0.01% Tween-20).

  • Microplate reader with polarization optics.

Procedure:

  • Determine Optimal Tracer and Protein Concentrations: First, perform a saturation binding experiment by titrating the tracer against a fixed concentration of the protein to determine the Kᴅ and the optimal concentrations that give a stable, high-polarization window.

  • Set up Competition Assay Plate: a. In a 384-well black plate, add a fixed concentration of the target protein and the fluorescent tracer to all wells (except controls). b. Create a serial dilution of the synthesized peptidomimetic inhibitor (e.g., from 100 µM to 1 pM) and add it to the wells. c. Include control wells:

    • Tracer only (for minimum polarization).
    • Tracer + Protein (for maximum polarization).
  • Incubation and Measurement: a. Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). b. Measure the fluorescence polarization on the microplate reader.

  • Data Analysis: a. Plot the polarization values against the logarithm of the competitor concentration. b. Fit the resulting sigmoidal curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to displace 50% of the bound tracer. c. The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kᴅ of the tracer is known.

Conclusion and Future Perspectives

The strategic incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid represents a sophisticated approach to modern peptidomimetic design. By combining conformational rigidity with the nuanced effects of halogenation, this building block provides a powerful tool to create potent and selective modulators of challenging biological targets. The protocols outlined herein offer a comprehensive roadmap from chemical synthesis to biophysical evaluation, empowering researchers to explore the vast potential of this and similar non-natural amino acids in the development of next-generation therapeutics.

References

  • Hruby, V. J., et al. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. PMC. Available from: [Link]

  • Balboni, G., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

  • Current Pharmaceutical Design. (2020). Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2018). Peptidomimetics for Targeting Protein–Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL. ACS Publications. Available from: [Link]

  • Ubach, A. (2012). DESIGNING PEPTIDOMIMETICS. UPCommons. Available from: [Link]

  • Tourwé, D., et al. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. Available from: [Link]

  • Azzarito, V., et al. (2014). Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. AACR Journals. Available from: [Link]

  • Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. Available from: [Link]

  • Nevola, L. & Giralt, E. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. PMC. Available from: [Link]

  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available from: [Link]

  • Pira, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available from: [Link]

  • Pira, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. Available from: [Link]

  • Hansen, T., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC. Available from: [Link]

  • Hansen, T., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications. Available from: [Link]

  • ACS Publications. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Available from: [Link]

  • Chemspace. 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. Available from: [Link]

  • Yoo, B. (2010). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Selection of Amide Coupling Reagents for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Amide Coupling in Modern Synthesis

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in pharmaceuticals, natural products, and peptides underscores the continuous need for robust, efficient, and selective synthetic methodologies.[3] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction under mild conditions.[1] This is achieved through a diverse arsenal of "coupling reagents," each with a distinct mechanism, reactivity profile, and application scope.

This guide focuses on the strategic selection and application of coupling reagents for a structurally demanding substrate: 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid . This molecule presents a unique set of challenges, primarily due to the significant steric hindrance around the carboxylic acid at the C2 position of the piperidine ring, which is itself N-acylated. Understanding these challenges is paramount to selecting a reagent that ensures high conversion, minimizes side reactions, and preserves stereochemical integrity.

Analysis of the Substrate: Navigating Steric Hindrance

The primary obstacle in forming an amide bond with 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is steric hindrance. The carboxylic acid is positioned on a chiral center adjacent to the piperidine nitrogen, which is substituted with a bulky 4-bromo-3-fluorobenzoyl group. This N-acyl group restricts conformational flexibility and shields the carboxylic acid, making it less accessible to both the activating reagent and the incoming amine nucleophile.

Such sterically demanding couplings often lead to:

  • Slow reaction rates: Standard coupling reagents may be too slow to be practical.[4]

  • Low yields: Incomplete conversion is common, complicating purification.

  • Side reactions: Forcing conditions (e.g., high temperatures) can lead to decomposition or epimerization at the C2 position.

Therefore, the choice of coupling reagent must move beyond standard options to more potent and specialized systems designed to overcome these steric barriers.[5][6]

A Comparative Analysis of Key Coupling Reagent Classes

The selection of a coupling reagent is a critical decision that balances reactivity, cost, byproduct management, and the potential for side reactions. For the target substrate, we will consider four major classes of reagents.

Carbodiimides (e.g., EDC)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents in organic synthesis.[7]

  • Mechanism: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine or, more commonly, intercepted by an additive like N-hydroxybenzotriazole (HOBt) to form a more stable and less racemization-prone active ester.[7][8][9] The amine then reacts with this active ester to yield the amide.[10]

  • Advantages: EDC is cost-effective, and its urea byproduct is water-soluble, simplifying purification via aqueous workup.[7]

  • Limitations: For sterically hindered substrates like our target, the formation of the O-acylisourea and its subsequent reaction with the amine can be sluggish, often resulting in low yields.[4] There is also a risk of epimerization.

Uronium/Aminium Salts (e.g., HATU, COMU)

This class of reagents, including HATU, HBTU, and COMU, represents the gold standard for challenging couplings.[11][12]

  • Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate attacks the uronium salt to rapidly generate a highly reactive active ester.[13][14] For HATU, this is a 7-azabenzotriazole (OAt) ester, which is exceptionally reactive due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state of aminolysis.[11][15][16]

  • Advantages: Extremely high reactivity and fast kinetics, making them ideal for sterically hindered substrates.[5][15] The inclusion of the HOAt moiety in HATU significantly suppresses racemization.[13] COMU is a third-generation uronium reagent that is safer than benzotriazole-based reagents and highly effective.[12][17][18]

  • Limitations: Higher cost compared to carbodiimides. A potential side reaction is the guanidinylation of the primary amine if the coupling reagent is used in large excess.[13][19]

Phosphonium Salts (e.g., PyBOP)

Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for difficult couplings.

  • Mechanism: Similar to uronium salts, they react with the carboxylate to form a reactive OBt-active ester.

  • Advantages: High reactivity, comparable to uronium salts. They do not cause the guanidinylation side reaction, which can be an advantage in sluggish reactions requiring an excess of reagent.[19]

  • Limitations: The byproduct, phosphine oxide, can sometimes complicate purification. The cost is also a consideration.

Phosphonic Anhydrides (e.g., T3P®)

Propanephosphonic acid anhydride (T3P®) is a versatile and process-friendly reagent.

  • Mechanism: The carboxylate attacks T3P® to form a mixed phosphonic anhydride intermediate. This highly activated species readily reacts with the amine to form the amide bond.[20][21][22]

  • Advantages: Excellent safety profile (non-toxic, non-allergenic).[23] The byproducts are water-soluble, allowing for a simple aqueous workup.[21][24] It is known for having a very low risk of epimerization, making it a reagent of choice for substrates with stereocenters.[23][24]

  • Limitations: Requires stoichiometric amounts of base. While highly effective, its performance relative to HATU on extremely hindered systems must be evaluated on a case-by-case basis.

Data Presentation: Reagent Selection Matrix

The table below summarizes the key characteristics of each reagent class to guide selection for the coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

FeatureEDC/HOBtHATUPyBOPT3P®
Reactivity (Hindered Substrates) Low to ModerateVery HighHighHigh
Racemization Risk ModerateVery LowLowVery Low
Byproduct Removal Easy (Water Wash)Easy (Water Wash)Moderate (Chromatography)Easy (Water Wash)
Key Side Reactions Epimerization, N-acylureaGuanidinylation (if in excess)None commonNone common
Relative Cost LowHighHighModerate
Recommendation for Topic Not recommendedHighly Recommended RecommendedHighly Recommended

Visualization of Key Concepts and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of workflows and chemical transformations.

G Workflow for Coupling Reagent Selection sub Define Substrate: 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid challenge Identify Key Challenge: Steric Hindrance at C2 sub->challenge reagent_class Select Reagent Class challenge->reagent_class carb Carbodiimides (e.g., EDC/HOBt) reagent_class->carb Standard Choice uronium Uronium/Phosphonium (e.g., HATU, COMU, PyBOP) reagent_class->uronium High-Potency Choice t3p Anhydrides (e.g., T3P®) reagent_class->t3p Process-Friendly Choice outcome_carb Outcome: Likely low yield, slow reaction carb->outcome_carb outcome_uronium Outcome: High yield, fast reaction uronium->outcome_uronium outcome_t3p Outcome: High yield, easy workup, low epimerization t3p->outcome_t3p

Caption: A decision workflow for selecting the appropriate amide coupling reagent.

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Aminolysis RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO -H⁺  + Base Base Base (e.g., DIPEA) Intermediate O-acyl(tetramethyl)isouronium salt (Highly Reactive Intermediate) RCOO->Intermediate + HATU HATU HATU ActiveEster OAt-Active Ester Intermediate->ActiveEster TMU Tetramethylurea (Byproduct) Intermediate->TMU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) HOAt HOAt (Regenerated) Amide->HOAt

Caption: The two-stage mechanism of carboxylic acid activation and aminolysis by HATU.

Detailed Experimental Protocols

The following protocols are tailored for the solution-phase coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Coupling (High-Efficiency Method)

Principle: This protocol utilizes HATU, a highly efficient uronium salt, to form a reactive OAt-active ester in situ, which rapidly couples with the amine. This method is ideal for overcoming the steric hindrance of the substrate.[13][15]

Materials:

  • 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add HATU (1.1 equiv) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution. The solution may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider a "double coupling" by adding a second portion of activated acid.[5] For extremely difficult cases, pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine can be beneficial.[13]

  • Guanidinylation Side Product: If LC-MS shows a mass corresponding to the amine + 137, this indicates guanidinylation. Reduce the equivalents of HATU to 1.05 and ensure the amine is not left with excess HATU for extended periods.

Protocol 2: T3P®-Mediated Coupling (Process-Friendly Method)

Principle: This protocol uses T3P®, a cyclic phosphonic anhydride, as the activating agent. It is known for its mild conditions, low epimerization, and simple workup due to water-soluble byproducts.[23][24]

Materials:

  • 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv)

  • Pyridine or Triethylamine (TEA) (3.0 - 4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Standard workup reagents

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate.

  • Add the base (e.g., pyridine, 3.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise via syringe over 15-20 minutes. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor reaction completion by TLC or LC-MS.

Work-up and Purification:

  • Quench the reaction by adding water or a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1M HCl (if a basic amine like pyridine was used), followed by saturated NaHCO₃ and brine.

  • The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous washes.[21][24]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Troubleshooting:

  • Sluggish Reaction: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction rate.[24]

  • Byproduct Concerns: Ensure thorough aqueous washes are performed to completely remove the T3P® byproducts, as they can interfere with subsequent reactions.[20]

Conclusion

For the challenging amide coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, standard reagents like EDC are likely to be inefficient due to severe steric hindrance. The use of high-potency uronium salts like HATU or modern alternatives like COMU is strongly recommended for achieving high yields and rapid reaction kinetics while minimizing racemization.[11][13][15] Alternatively, the phosphonic anhydride reagent T3P® offers a robust, safe, and scalable method with an exceptionally simple workup, making it an excellent choice for process development and scale-up campaigns.[23][24] The selection between these powerful reagents will ultimately depend on a balance of cost, desired reaction time, and specific purification constraints.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130.
  • Perrin, C. L., & Nielson, J. B. (1997). "Strong" hydrogen bonds in chemistry and biology. Annual review of physical chemistry, 48(1), 511-544.
  • Organic Chemistry Tube. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Augustine, J. K., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 413-421. [Link]

  • El-Faham, A., et al. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

  • Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

  • Jadhav, S. B., et al. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Scola, P. M., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1744-1747. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11456-11463. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]

  • ResearchGate. (n.d.). Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved from [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

The Strategic Utility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid in Modern Drug Discovery: A Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the intricate landscape of pharmaceutical research, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery of novel therapeutic agents. 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid emerges as a particularly valuable scaffold, strategically functionalized to offer medicinal chemists a trifecta of synthetic handles for molecular elaboration. This compound synergistically combines the conformational constraint of a piperidine ring, a key feature in many successful drugs, with the electronic modulation of a fluorinated aromatic system and the reactive potential of both a carboxylic acid and an aryl bromide.[1]

The piperidine moiety is a ubiquitous structural motif in a vast number of approved pharmaceuticals, prized for its ability to orient substituents in three-dimensional space and to improve pharmacokinetic properties.[2] The carboxylic acid at the 2-position provides a convenient and highly reactive site for the construction of amide libraries, one of the most common linkages in medicinal chemistry.[3] Simultaneously, the 4-bromo-3-fluorobenzoyl group offers a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents.[3] The fluorine atom further allows for the fine-tuning of electronic properties and can enhance metabolic stability and binding affinity. This multi-faceted reactivity profile makes 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid an exemplary building block for the synthesis of compound libraries aimed at a diverse range of biological targets.

This guide provides a comprehensive overview of the applications of this building block, complete with detailed protocols for its synthesis, characterization, and subsequent derivatization, designed to empower researchers in their quest for the next generation of medicines.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use. The table below summarizes key properties for 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

PropertyValue
Molecular Formula C₁₃H₁₃BrFNO₃
Molecular Weight 330.15 g/mol
CAS Number 1283338-12-4
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol
Expected NMR Spectroscopic Data

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH7.20 - 7.80m3H
Piperidine CH (α to COOH)4.80 - 5.20m1H
Piperidine CH₂ (α to N)3.00 - 3.80m2H
Piperidine CH₂1.50 - 2.20m6H
Carboxylic Acid OH9.00 - 12.00br s1H

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
Carbonyl (Amide)168.0 - 172.0
Carbonyl (Carboxylic Acid)173.0 - 178.0
Aromatic C-Br115.0 - 120.0
Aromatic C-F155.0 - 160.0 (d, ¹JCF ≈ 250 Hz)
Aromatic C110.0 - 140.0
Piperidine C (α to COOH)55.0 - 60.0
Piperidine C (α to N)40.0 - 50.0
Piperidine C20.0 - 30.0

Synthetic Protocol: Preparation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

The synthesis of the title compound can be readily achieved through the acylation of piperidine-2-carboxylic acid with 4-bromo-3-fluorobenzoyl chloride. This is a standard amide bond formation reaction.

Workflow for Synthesis

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 4-bromo-3-fluorobenzoic_acid 4-Bromo-3-fluorobenzoic Acid 4-bromo-3-fluorobenzoyl_chloride 4-Bromo-3-fluorobenzoyl Chloride 4-bromo-3-fluorobenzoic_acid->4-bromo-3-fluorobenzoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) product 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid 4-bromo-3-fluorobenzoyl_chloride->product DCM, 0 °C to RT piperidine-2-carboxylic_acid Piperidine-2-carboxylic Acid piperidine-2-carboxylic_acid->product base Base (e.g., Triethylamine) start_material 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid product Amide Product start_material->product amine Amine (R-NH₂) amine->product HATU HATU HATU->start_material Activation base DIPEA solvent Anhydrous DMF start_material 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid (or ester derivative) product Coupled Product start_material->product boronic_acid Boronic Acid/Ester (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->start_material Catalysis base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, offering improvements in stability, potency, and functionality.[1][2][] Solid-phase peptide synthesis (SPPS) stands as the cornerstone technique for the assembly of these modified peptides.[1][4] This guide provides detailed application notes and experimental protocols for the successful integration of the non-canonical building block, 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, into peptide sequences via Fmoc-based SPPS.

The introduction of this specific constrained cyclic amino acid analogue can significantly influence the conformation of the resulting peptide, a key determinant of biological activity. The 4-bromo-3-fluorobenzoyl moiety offers a unique handle for further chemical modification or for probing molecular interactions. However, the inherent steric bulk of this building block presents challenges to standard SPPS protocols, necessitating careful optimization of coupling conditions to achieve high-fidelity peptide synthesis.[5][6]

Core Principles and Strategic Considerations

The fundamental workflow of SPPS, involving iterative cycles of deprotection, coupling, and washing, remains the same when incorporating 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.[1][7] However, its unique structure demands special attention to the following aspects:

  • Steric Hindrance: The bulky N-aroyl substituent on the piperidine ring significantly hinders the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or microwave-assisted coupling.[5][6]

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink amide resin is suitable, while a 2-chlorotrityl chloride resin is recommended for a C-terminal carboxylic acid.[8]

  • Coupling Reagent Selection: Standard carbodiimide-based coupling agents may prove inefficient.[5] More potent phosphonium or aminium salts, such as HATU, HCTU, or PyBOP, are recommended to overcome the steric barrier and ensure efficient amide bond formation.[9]

  • Cleavage from Solid Support: The final step of releasing the peptide from the resin and removing side-chain protecting groups is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[10][11] The stability of the 4-bromo-3-fluorobenzoyl group under these conditions is a key consideration.

Experimental Workflow for Incorporation

The following diagram illustrates the key steps for the successful incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid into a peptide sequence using Fmoc-SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_unnatural_aa Incorporation of Target Moiety cluster_final_steps Finalization Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of Amino Acid (Standard or Unnatural) Wash1->Coupling Activate Activate 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid with HATU/DIPEA Wash1->Activate Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next amino acid Final_Wash Final DMF & DCM Washes Wash2->Final_Wash After final amino acid Couple_Unnatural Couple to N-terminus of growing peptide Activate->Couple_Unnatural Couple_Unnatural->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Figure 1. Step-by-step workflow for solid-phase peptide synthesis incorporating the target unnatural amino acid.

Detailed Protocols

The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[8]

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF from the reaction vessel.

Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle

This cycle is repeated for each standard amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[1][8]

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HCTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Due to the steric hindrance of this building block, a more robust coupling protocol is required.

  • Activation and Coupling:

    • In a separate vial, dissolve 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture by allowing it to stand for 5-10 minutes.

    • Add the activated solution to the deprotected resin-bound peptide.

    • Agitate the mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or microwave-assisted coupling can be employed.[6]

    • Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3-5 times).

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure complete removal of side-chain protecting groups while minimizing side reactions.[12]

  • Preparation of Cleavage Cocktail:

    • A standard and effective cleavage cocktail for many peptides is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[12]

    • For peptides containing sensitive residues like tryptophan, methionine, or cysteine, specific scavengers are crucial. For instance, triisopropylsilane (TIS) is a common scavenger. A widely used general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[12]

  • Cleavage Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data and Considerations

The efficiency of incorporating sterically hindered unnatural amino acids can vary. The following table provides a general guideline for the quantities of reagents for a 0.1 mmol scale synthesis.

Reagent/ComponentAmount for Standard Amino AcidAmount for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acidRationale
Resin Loading 0.1 mmol0.1 mmolStarting scale of the synthesis.
Fmoc-Amino Acid 0.3 - 0.5 mmol (3-5 eq)0.3 - 0.5 mmol (3-5 eq)Excess to drive the reaction to completion.
Coupling Agent (e.g., HATU) 0.3 - 0.5 mmol (3-5 eq)0.3 - 0.5 mmol (3-5 eq)A potent coupling agent is crucial for the hindered amino acid.[9]
Base (e.g., DIPEA) 0.6 - 1.0 mmol (6-10 eq)0.6 - 1.0 mmol (6-10 eq)To activate the coupling agent and neutralize the growing peptide chain.
Coupling Time 1 - 2 hours4 - 6 hours (or longer)Increased time to overcome steric hindrance.[5]
Cleavage Cocktail ~10 mL~10 mLSufficient volume to swell the resin and facilitate cleavage.

Troubleshooting and Expert Insights

  • Incomplete Coupling: A positive Kaiser test after the coupling step indicates the presence of free amines. In this case, a second coupling (recoupling) with a fresh solution of the activated amino acid is recommended. Capping the unreacted amines with acetic anhydride can be considered as an alternative, but this will terminate the chain.

  • Aspartimide Formation: For sequences containing aspartic acid, the risk of aspartimide formation is a known side reaction, especially during repeated exposure to piperidine.[13] Using a bulky protecting group on the aspartic acid side chain and minimizing the deprotection time can help mitigate this issue.

  • Microwave-Assisted SPPS: For particularly challenging sequences, including the incorporation of multiple sterically hindered residues, microwave-assisted SPPS can significantly enhance coupling efficiency and reduce reaction times.[6]

Conclusion

The successful incorporation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid into synthetic peptides is achievable with careful consideration of the challenges posed by its steric bulk. By employing potent coupling reagents, optimizing reaction times, and utilizing appropriate cleavage conditions, researchers can effectively integrate this unique building block to create novel peptides with potentially enhanced pharmacological properties. The protocols and guidelines presented here provide a robust starting point for scientists and drug development professionals aiming to explore the expanded chemical space offered by this and other complex unnatural amino acids.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Wang, F., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(19), e00865-21.
  • BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • CEM. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • BOC Sciences. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • Ellman, J. A., & O'Donnell, M. J. (1995). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 117(49), 12353-12354.
  • Vankayala, S. L., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 20(15), 4584-4587.
  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Pawlas, J., et al. (2024). Advancing Green Chemistry: Novel Approaches to Peptide Cleavage from Resin Without Ethers as Solvent. International Journal of Peptide Research and Therapeutics.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Fields, G. B. (1997). A cleavage cocktail for methionine-containing peptides. Peptide Science, 40(2), 95-101.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Chemspace. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Thoreauchem. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). (R)-N-Fmoc-piperidine-2-carboxylic acid.
  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7248.
  • Lan, Y., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7068-7076.
  • Guidechem. (n.d.). 1-(3-bromo-5-fluorobenzoyl)piperidine-4-carboxylic acid.
  • Park, S., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yield and purity.

Introduction

The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a critical step in various research and development pipelines. This N-acylation reaction, typically performed under Schotten-Baumann or similar conditions, involves the formation of an amide bond between piperidine-2-carboxylic acid and 4-bromo-3-fluorobenzoyl chloride. While conceptually straightforward, achieving high yield and purity can be challenging due to competing side reactions and the physicochemical properties of the reactants and product. This guide provides a systematic approach to troubleshooting common issues and optimizing your synthetic protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Consistently Low Reaction Yield (<60%)

A low yield of the desired product is one of the most common challenges in this synthesis. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing in a biphasic system.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials. - Increase Reaction Time: Extend the reaction time in increments of 2-4 hours. - Optimize Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes improve the rate, but be cautious of potential side reactions. - Vigorous Stirring: In a biphasic system (e.g., dichloromethane/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
Hydrolysis of Acyl Chloride 4-Bromo-3-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base. This side reaction consumes the acylating agent.[1]- Slow Addition of Base: Add the aqueous base dropwise to the reaction mixture to maintain a controlled pH and minimize the concentration of hydroxide ions in the aqueous phase. - Anhydrous Conditions (Alternative Method): Consider running the reaction under anhydrous conditions using an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Incorrect Stoichiometry An improper molar ratio of reactants can limit the yield.- Use a Slight Excess of Acylating Agent: Employ a 1.1 to 1.2 molar equivalent of 4-bromo-3-fluorobenzoyl chloride relative to piperidine-2-carboxylic acid. This can help drive the reaction to completion, but be aware that excess acyl chloride will need to be removed during workup.
Poor Solubility of Piperidine-2-carboxylic Acid Piperidine-2-carboxylic acid is a zwitterionic amino acid with high solubility in water but limited solubility in many organic solvents.[2] In a biphasic system, its concentration in the organic phase where the acyl chloride resides may be low.- Optimize Solvent System: For a biphasic reaction, ensure the aqueous phase is basic enough to deprotonate the carboxylic acid and increase its solubility. - Homogeneous System: Consider a single-phase system using a polar aprotic solvent like dimethylformamide (DMF) with an organic base. However, be mindful that purification from high-boiling solvents like DMF can be challenging.
Problem 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Potential Cause Explanation Recommended Solution
Unreacted Starting Materials Incomplete reaction will leave unreacted piperidine-2-carboxylic acid and 4-bromo-3-fluorobenzoic acid (from hydrolysis of the acyl chloride).- Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in Problem 1. - Workup Procedure: An acidic wash (e.g., dilute HCl) during the workup can remove unreacted piperidine-2-carboxylic acid by converting it to its water-soluble hydrochloride salt. A basic wash (e.g., dilute NaHCO₃) can remove unreacted 4-bromo-3-fluorobenzoic acid.
Formation of a Dimer/Oligomer The N-H of one molecule of piperidine-2-carboxylic acid could potentially react with the activated carboxyl group of another, though this is less likely under these conditions.- Ensure Proper Deprotonation: The presence of a suitable base should deprotonate the secondary amine, making it the primary nucleophile for the acyl chloride.
Hydrolysis Product The primary impurity is often 4-bromo-3-fluorobenzoic acid, resulting from the hydrolysis of the acyl chloride.- Control pH and Temperature: Minimize the exposure of the acyl chloride to strong aqueous base and high temperatures. - Purification: This acidic impurity can be effectively removed with a basic wash during the workup procedure.
Problem 3: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating the pure product can be a hurdle.

Potential Cause Explanation Recommended Solution
Emulsion Formation During Workup The product, being amphiphilic to some extent, can cause emulsions during the extractive workup, especially in biphasic systems.- Add Brine: Washing with a saturated sodium chloride solution (brine) can help break emulsions. - Centrifugation: If a persistent emulsion forms, centrifugation can aid in phase separation. - Filter through Celite: Passing the mixture through a pad of Celite can sometimes help break up emulsions.
Product is an Oil or Gummy Solid The product may not crystallize easily, making it difficult to handle and purify by recrystallization.- Column Chromatography: Purification by silica gel column chromatography is a reliable method. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. - Trituration: If the product is an amorphous solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexane) can induce crystallization and remove some impurities.
Product Loss During Purification Significant amounts of the product can be lost during multiple extraction and chromatography steps.- Optimize Chromatography: Use a column with the appropriate diameter-to-height ratio and carefully select the eluent system based on TLC analysis to ensure good separation. - Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid?

A1: A reliable starting point is a modified Schotten-Baumann reaction. Here is a detailed protocol:

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • Piperidine-2-carboxylic acid (1.0 eq)

  • 4-Bromo-3-fluorobenzoyl chloride (1.1 eq)

  • Sodium hydroxide (2.5 eq)

  • Dichloromethane (DCM)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 4-bromo-3-fluorobenzoyl chloride (1.1 eq) in dichloromethane. Add the acyl chloride solution dropwise to the vigorously stirred aqueous solution of the amino acid at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (2x). Combine all organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical. For a biphasic Schotten-Baumann reaction, an inorganic base like sodium hydroxide or potassium hydroxide is standard.[3] They are inexpensive and effective at neutralizing the HCl byproduct. For an anhydrous, single-phase reaction, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred to avoid competing reactions with the acyl chloride.

Q3: How can I prepare 4-bromo-3-fluorobenzoyl chloride if it's not commercially available?

A3: 4-Bromo-3-fluorobenzoyl chloride can be prepared from the corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid. A standard method is to reflux the carboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF, until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation, and the resulting acyl chloride can be purified by vacuum distillation.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques should be used to confirm the structure and purity of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[4]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and carboxylic acid carbonyl stretches.

Q5: Can this reaction be performed using 4-bromo-3-fluorobenzoic acid directly with a coupling agent?

A5: Yes, this is a viable alternative to using the acyl chloride. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be used to form the amide bond directly from the carboxylic acid. This approach avoids handling the moisture-sensitive acyl chloride but may require different optimization strategies.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Formation Piperidine Piperidine-2-carboxylate anion Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AcylChloride 4-Bromo-3-fluorobenzoyl chloride AcylChloride->Intermediate Product 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid Intermediate->Product Collapse of Intermediate Chloride Chloride ion Intermediate->Chloride Loss of Leaving Group Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No ImpureProduct Impurity Troubleshooting CheckPurity->ImpureProduct No Success Successful Synthesis CheckPurity->Success Yes OptimizeConditions Optimize Reaction: - Time - Temperature - Stoichiometry LowYield->OptimizeConditions ModifyWorkup Modify Workup: - Acid/Base Washes - Emulsion Breaking ImpureProduct->ModifyWorkup Purification Optimize Purification: - Column Chromatography - Recrystallization/Trituration ImpureProduct->Purification OptimizeConditions->Start ModifyWorkup->Start Purification->Start

Caption: A systematic troubleshooting workflow.

References

  • Schotten–Baumann reaction - Grokipedia.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid - C13H13BrFNO3 | CSSB00000763491 - Chemspace. Available from: [Link]

  • Pipecolic Acid | C6H11NO2 | CID 849 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... - Organic Syntheses Procedure. Available from: [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]

  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. Wiley Online Library. Available from: [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, Vol. 51, No. 10, 1999. Available from: [Link]

  • Practical Synthesis of Fragment. Royal Society of Chemistry. Available from: [Link]

  • US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives - Google Patents.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride - ACS Publications. Available from: [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Semantic Scholar. Available from: [Link]

  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3404032 B1 - EPO. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available from: [Link]

  • US2255421A - Process for purification of carboxylic acids - Google Patents.
  • 4-Bromo-3-fluorobenzoyl chloride — Chemical Substance Information - NextSDS. Available from: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating challenging amide coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with sterically hindered substrates, exemplified by the coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. Here, we will dissect the root causes of these challenges and provide a comprehensive, field-proven troubleshooting guide in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: Why is the amide coupling of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid so challenging?

A: The difficulty arises from significant steric hindrance around both reactive centers. The carboxylic acid is at the 2-position of a piperidine ring, which is acylated with a 4-bromo-3-fluorobenzoyl group. This bulky N-acyl group, combined with the cyclic nature of the piperidine, restricts access to the carboxylic acid. Furthermore, the ortho-fluoro substituent on the benzoyl ring contributes additional steric bulk, making it difficult for coupling reagents and the incoming amine to approach the reaction site effectively.[1][2]

Q2: My standard coupling protocol using DCC/HOBt is giving low to no yield. What is the likely cause?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome severe steric hindrance.[3][4] The O-acylisourea intermediate formed is not reactive enough to be efficiently attacked by the incoming amine before it can rearrange into an unreactive N-acylurea byproduct.[5] For sterically demanding couplings, more powerful activating reagents are necessary.[3]

Q3: What are the initial, simple modifications I can make to my existing protocol to improve yields?

A: Before resorting to more complex solutions, consider these initial adjustments:

  • Increase Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[2][3] Extending the reaction time, sometimes to overnight, can be beneficial. Gentle heating can also help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[2]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. N,N-Dimethylformamide (DMF) is a common choice, but for particularly difficult couplings, N-methylpyrrolidone (NMP) may offer superior solvating properties. In some cases, a mixture of solvents like Dichloromethane (DCM)/DMF/NMP can be effective.[3]

  • Double Coupling: If the initial coupling attempt results in a low yield, a second coupling with a fresh batch of activated acid and reagents can be performed to drive the reaction to completion.[3]

II. Troubleshooting Guide: Advanced Strategies

Q4: Which class of coupling reagents is more effective for this type of sterically hindered substrate?

A: For challenging substrates like the one , it is highly recommended to switch to more potent in-situ activating reagents. These are broadly categorized into phosphonium and aminium/uronium salts.[3][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high efficiency in difficult couplings, including those involving sterically hindered and N-methylated amino acids.[6][7] They generate highly reactive OBt or OAt esters.[6] A key advantage is that they do not react with free amino groups to form guanidine byproducts, which can be an issue with uronium salts.[7][8]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are among the most powerful and commonly used coupling reagents.[3][9] HATU, in particular, is often the reagent of choice for overcoming significant steric hindrance due to the formation of a highly reactive OAt ester.[6][9]

Q5: How do I choose between a phosphonium and a uronium salt reagent?

A: The choice often comes down to a balance of reactivity, side reactions, and cost.

Reagent ClassExamplesAdvantagesDisadvantages
Phosphonium Salts PyBOP, PyAOPHigh reactivity for hindered substrates[6][7]; No guanidinium byproduct formation[7][8]Higher cost compared to some carbodiimides; Byproducts can sometimes complicate purification.
Aminium/Uronium Salts HATU, HBTU, HCTUExtremely high reactivity, especially HATU[9]; Rapid reaction kinetics[9]Potential for guanidinium side product formation with the amine[7][10]; Higher cost.

For the specific case of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, HATU would be a strong first choice due to its exceptional activating power. If guanidinylation of the incoming amine is a concern, PyAOP would be an excellent alternative.

Q6: I've switched to HATU, but my yields are still not optimal. What's the next step?

A: If a powerful coupling reagent like HATU is still not providing satisfactory results, the issue may lie in the activation step itself or the stability of the activated species. An alternative strategy is the in-situ formation of an acyl fluoride.[11][12]

Acyl Fluoride-Mediated Coupling: Acyl fluorides are highly reactive intermediates that can be particularly effective for coupling sterically hindered substrates and electron-deficient amines where other methods fail.[11][13] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ, which then reacts with the amine, often at elevated temperatures.[12] This method has been shown to be successful for a diverse range of challenging substrates.[13]

III. Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for sterically hindered carboxylic acids like 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Materials:

  • 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid. The solution should remain clear.

  • Add the amine to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, the reaction may require 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated NaHCO3 solution, followed by brine. Dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Challenging Substrates

This protocol is an alternative for cases where even potent uronium/phosphonium reagents are insufficient.

Materials:

  • 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (1.3 equiv)

  • Amine (1.0 equiv)

  • BTFFH (1.5 equiv)

  • DIPEA (4.5 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid and BTFFH.

  • Add anhydrous CH2Cl2, followed by DIPEA.

  • Stir the mixture for 30 minutes at room temperature to form the acyl fluoride intermediate.

  • Add the amine to the vial.

  • Seal the vessel and heat the reaction to an appropriate temperature (e.g., 60-80°C). Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with CH2Cl2, and proceed with an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

IV. Visualizing the Mechanisms and Workflow

Mechanism of Action: Carbodiimide vs. Uronium Salt Reagents

The following diagram illustrates the fundamental difference in the activation mechanism between a standard carbodiimide reagent (like DCC) and a more potent uronium salt reagent (like HATU).

G cluster_0 Carbodiimide (DCC) Pathway cluster_1 Uronium Salt (HATU) Pathway DCC_start R-COOH + DCC O_acylisourea O-Acylisourea (Intermediate) DCC_start->O_acylisourea Activation N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Amide_DCC Amide Product O_acylisourea->Amide_DCC + Amine HATU_start R-COOH + HATU + Base OAt_ester OAt-Active Ester (Highly Reactive) HATU_start->OAt_ester Activation Amide_HATU Amide Product OAt_ester->Amide_HATU + Amine

Caption: Comparison of Carbodiimide and Uronium Salt Activation Pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low-yield coupling reactions with sterically hindered substrates.

Troubleshooting_Workflow start Low Yield with Standard Protocol (e.g., DCC/HOBt) optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Solvent (DMF -> NMP) - Double Coupling start->optimize_conditions check_yield1 Yield Improved? optimize_conditions->check_yield1 switch_reagent Switch to Potent Reagent: - HATU (Uronium) - PyAOP (Phosphonium) check_yield1->switch_reagent No success Successful Coupling check_yield1->success Yes check_yield2 Yield Improved? switch_reagent->check_yield2 acyl_fluoride Use Acyl Fluoride Method: - BTFFH Reagent - Elevated Temperature check_yield2->acyl_fluoride No check_yield2->success Yes acyl_fluoride->success consult Consult Literature for Alternative Synthetic Routes acyl_fluoride->consult

Caption: A Step-by-Step Troubleshooting Workflow for Hindered Couplings.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Grokipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • MacMillan, D. S., et al. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • (n.d.). Solvent Effects on the Amidic Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Vrettos, E. I., et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hayashi, Y., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2026, March 3). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Studley, J. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Retrieved from [Link]

  • (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]

  • (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • ACS Publications. (2022, September 7). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • NSF PAR. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis of sterically hindered amides. Retrieved from [Link]

Sources

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for determining the solubility of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid and related novel chemical entities in organic solvents. As you navigate the complexities of preclinical development, understanding the solubility profile of your compound is a critical first step. This resource is designed to equip you with the foundational knowledge and practical protocols to confidently assess and overcome solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, but I have no information on its solubility. Where do I begin?

A1: It is common to work with novel compounds where solubility data is not yet available in the literature. The first step is to predict the compound's likely solubility based on its structure and then to confirm these predictions experimentally.

  • Structural Analysis: Your compound possesses several key functional groups that will dictate its solubility. The presence of a carboxylic acid and an amide group suggests the potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the brominated and fluorinated phenyl ring is hydrophobic and will contribute to solubility in less polar or non-polar solvents.[1] The overall solubility will be a balance of these competing factors.

  • Solvent Screening: A good starting point is to perform a qualitative or semi-quantitative solubility screening in a range of common organic solvents with varying polarities. This will provide a broad overview of your compound's solubility profile.

Q2: What are the most common reasons for inconsistent solubility results?

A2: Inconsistent results in solubility experiments often stem from a few key factors:

  • Equilibrium Not Reached: Solubility is an equilibrium state.[2] Insufficient shaking or incubation time can lead to an underestimation of the true solubility.

  • Solid-State Form: The crystalline form (polymorph) of your compound can significantly impact its solubility.[2] Ensure you are using a consistent solid form for all experiments.

  • Purity of Compound and Solvent: Impurities in either your compound or the solvent can alter the solubility.[3] Always use highly pure materials.

  • Temperature Fluctuations: Solubility is temperature-dependent.[4][5] Maintaining a constant and controlled temperature is crucial for reproducible results.

  • pH of the Microenvironment: For ionizable compounds like yours (due to the carboxylic acid), the pH of the solvent (if it contains any acidic or basic impurities) can dramatically affect solubility.

Q3: My compound appears to be poorly soluble in most common solvents. What are my options?

A3: Poor solubility is a common challenge in drug discovery. Here are several strategies to consider:

  • Use of Co-solvents: Mixtures of solvents can often provide a more favorable environment for dissolution than a single solvent.

  • pH Adjustment: For your compound, which is a carboxylic acid, increasing the pH of an aqueous-organic mixture by adding a base will deprotonate the carboxylic acid, forming a more soluble salt.

  • Formulation Strategies: In later development stages, techniques such as creating amorphous dispersions, using surfactants, or complexation with cyclodextrins can be employed to enhance solubility.

  • Structural Modification (Med-Chem Approach): If poor solubility is a persistent issue, medicinal chemists can often make small modifications to the molecule's structure to improve its physicochemical properties without sacrificing biological activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low solubility in all tested solvents The compound may be highly crystalline and/or have a very stable crystal lattice.Consider using a broader range of solvents, including more specialized or less common ones. Investigate the possibility of different polymorphs or consider salt formation to improve solubility.
Precipitation occurs after initial dissolution The initial solution was supersaturated, or there was a change in temperature.Ensure that the system has reached true thermodynamic equilibrium. Control the temperature carefully throughout the experiment.
Inconsistent results between replicates Insufficient mixing, temperature variation, or inconsistent solid-to-solvent ratios.Standardize your experimental protocol. Use a reliable shaker or stirrer, a temperature-controlled environment, and accurately weigh your compound and measure your solvent volumes.[6]
Compound degradation during the experiment The compound may be unstable in the chosen solvent or under the experimental conditions (e.g., light, heat).Assess the stability of your compound in the selected solvents using a technique like HPLC. If degradation is observed, consider using a different solvent or protecting the experiment from light and heat.[7]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid screening method to estimate the solubility of your compound in various organic solvents.

Materials:

  • 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Micro-spatula

Procedure:

  • Add approximately 1-2 mg of your compound to a clean, dry vial.

  • Add 1 mL of the first solvent to the vial.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the vial for any undissolved solid.

  • Record your observation as "freely soluble," "sparingly soluble," or "insoluble."

  • Repeat steps 1-5 for each solvent you are testing.

Protocol 2: Quantitative Solubility Determination by HPLC

This protocol describes a more accurate method to determine the thermodynamic solubility of your compound.

Materials:

  • 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

  • Chosen organic solvent

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Shaking incubator or orbital shaker

Procedure:

  • Prepare a series of standard solutions of your compound in the chosen solvent at known concentrations.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

  • Add an excess amount of your compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and shake for at least 24 hours to ensure equilibrium is reached.[6]

  • After incubation, allow the vial to stand undisturbed for the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with the solvent as necessary to fall within the range of your calibration curve.

  • Inject the diluted sample into the HPLC and determine the peak area.

  • Use the calibration curve to calculate the concentration of your compound in the saturated solution. This concentration is the thermodynamic solubility.

Visualizing the Workflow

Solubility Determination Workflow cluster_Preparation Preparation cluster_Screening Initial Screening cluster_Quantification Quantitative Analysis cluster_Result Result A Synthesized Compound C Qualitative Assessment A->C E Equilibrate Excess Solid in Solvent A->E B Select Solvents B->C B->E D Prepare Standards & Calibration Curve C->D Select Solvent for Quantification G HPLC Analysis D->G F Sample & Filter Supernatant E->F F->G H Determine Thermodynamic Solubility G->H

Sources

minimizing racemization of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Racemization During Amide Bond Formation

Welcome to the Technical Support Center for the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity at the C2 position of the piperidine ring during the N-acylation step.

Introduction

The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid involves the formation of an amide bond between piperidine-2-carboxylic acid and an activated derivative of 4-bromo-3-fluorobenzoic acid. A significant challenge in this process is the potential for racemization at the chiral center of piperidine-2-carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize and control racemization, ensuring the synthesis of the desired enantiomerically pure product.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to racemization during the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Q1: What is racemization and why is it a concern in this specific synthesis?

A: Racemization is the process by which a pure enantiomer is converted into a mixture of both enantiomers.[1] In the context of synthesizing 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, the chiral center at the C2 position of the piperidine ring is susceptible to racemization during the amide bond formation step. This is problematic because the biological activity of the final compound is often highly dependent on its specific three-dimensional structure.[1] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even off-target effects.

Q2: What is the primary mechanism of racemization during the N-acylation of piperidine-2-carboxylic acid?

A: The most common pathway for racemization in the acylation of α-amino acids (or their cyclic analogs like piperidine-2-carboxylic acid) is through the formation of an oxazolone intermediate (also known as an azlactone).[2][3][4] This occurs when the carboxylic acid of piperidine-2-carboxylic acid is activated. The activated carboxyl group can be attacked intramolecularly by the nitrogen of the amide bond being formed, creating a planar, achiral oxazolone ring. The α-proton on this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent ring-opening by the amine nucleophile results in a racemic or partially racemic product. Another potential mechanism is direct enolization, where a base directly abstracts the α-proton from the activated carboxylic acid.[5]

Q3: I am observing significant racemization in my reaction. What are the most likely causes?

A: Several factors can contribute to increased racemization. The most common culprits are:

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[2]

  • Excessive or Strong Base: The presence of a strong, non-sterically hindered base can significantly accelerate racemization by promoting the abstraction of the α-proton.[1][2][5]

  • High Reaction Temperature: Elevated temperatures increase the rate of most reactions, including the pathways that lead to racemization.[1][2]

  • Prolonged Reaction Times: Longer exposure to reaction conditions that promote racemization will naturally lead to a greater loss of enantiomeric purity.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization.[1][6]

Q4: How can I choose the right coupling reagent to minimize racemization?

A: The choice of coupling reagent is critical. For sensitive substrates like piperidine-2-carboxylic acid derivatives, it is highly recommended to use a coupling reagent in conjunction with a racemization-suppressing additive.[1][7][8]

Coupling Reagent ClassRecommended ReagentsAdditives for Racemization Suppression
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)[2][9]
Uronium/Aminium Salts HBTU, HATU, COMUThese reagents are often used with an added base, but their formulation with benzotriazole moieties inherently helps suppress racemization.[7][9][10]

Expert Tip: HOAt-based reagents like HATU generally offer superior racemization suppression compared to HOBt-based systems.[7] Oxyma is a highly effective and safer alternative to HOBt and HOAt.[2][10]

Q5: What is the role of the base in racemization, and which one should I use?

A: Bases are often required to neutralize salts or to facilitate the coupling reaction. However, they can also promote racemization by abstracting the α-proton.[2][5] The basicity and steric hindrance of the base are key factors.

  • Avoid: Strong, non-sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are known to increase the rate of racemization.[5]

  • Prefer: Weaker or sterically hindered bases are recommended. N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred choices.[2][5]

  • Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently.

Q6: How does temperature affect racemization, and what is the optimal temperature range?

A: Higher temperatures accelerate the rate of racemization.[1][2] It is generally advisable to perform the coupling reaction at or below room temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.

Q7: Which solvents are recommended for this synthesis to reduce the risk of racemization?

A: The solvent can influence the reaction rate and the extent of racemization. Polar aprotic solvents are typically used for amide coupling reactions.

  • Good Choices: Tetrahydrofuran (THF) and dimethylformamide (DMF) are generally considered favorable solvents for minimizing racemization relative to the rate of coupling.[6]

  • Use with Caution: Chlorinated solvents like dichloromethane (DCM) and chloroform, as well as acetonitrile, have been shown to be less favorable in some cases, leading to a higher ratio of racemization to coupling.[6]

Q8: How can I monitor the extent of racemization in my product?

A: Determining the enantiomeric excess (ee) of your product is crucial. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It involves using a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the enantiomers, which can be observed and quantified by NMR.[11]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules and can be used to determine enantiomeric excess.[12][13][14]

Recommended Experimental Protocols

The following protocols are designed to minimize racemization during the synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Protocol 1: Carbodiimide-Mediated Coupling with Additive

This protocol utilizes Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) or Oxyma.

Materials:

  • Piperidine-2-carboxylic acid

  • 4-Bromo-3-fluorobenzoic acid

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq.) and HOBt (1.2 eq.) or Oxyma (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 eq.) dropwise to the cooled solution.

  • Stir the mixture at 0°C for a pre-activation time of 5-10 minutes. It is crucial to minimize this pre-activation time.[2][7]

  • In a separate flask, dissolve piperidine-2-carboxylic acid (1.0 eq.) in anhydrous DMF, and add NMM (1.1 eq.).

  • Add the solution of piperidine-2-carboxylic acid to the activated 4-bromo-3-fluorobenzoic acid solution at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Uronium Salt-Mediated Coupling

This protocol uses HATU as the coupling reagent, which is known for its high efficiency and low racemization potential.

Materials:

  • Piperidine-2-carboxylic acid

  • 4-Bromo-3-fluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq.), piperidine-2-carboxylic acid (1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add 2,4,6-collidine (2.0 eq.) or NMM (2.0 eq.) dropwise to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude material by flash chromatography.

Visualizing the Racemization Pathway and Mitigation Strategy

Diagram 1: The Oxazolone Mechanism of Racemization

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Activated_Acid Activated Piperidine-2- carboxylic Acid Derivative Oxazolone Planar Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Desired_Product Enantiopure Product Activated_Acid->Desired_Product Direct Nucleophilic Attack (Fast) Enolate Achiral Enolate Oxazolone->Enolate Base (e.g., DIPEA) abstracts α-H+ Racemic_Product Racemic Product Oxazolone->Racemic_Product Nucleophilic Attack (Ring Opening) Enolate->Oxazolone Reprotonation

Caption: The oxazolone pathway leading to racemization.

Diagram 2: Experimental Workflow for Minimizing Racemization

workflow cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_analysis Analysis Coupling_Reagent Choose Coupling Reagent (e.g., DIC, HATU) Additive Select Additive (e.g., HOBt, Oxyma) Coupling_Reagent->Additive Base Select Weak/Hindered Base (e.g., NMM, Collidine) Additive->Base Temperature Lower Temperature (Start at 0°C) Base->Temperature Solvent Choose Appropriate Solvent (e.g., DMF, THF) Temperature->Solvent Time Minimize Pre-activation and Reaction Time Solvent->Time Monitoring Monitor Reaction (TLC, LC-MS) Time->Monitoring Purification Purify Product Monitoring->Purification EE_Analysis Determine Enantiomeric Excess (Chiral HPLC, NMR) Purification->EE_Analysis

Caption: A systematic workflow to minimize racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]

  • García-Ramos, Y., & Tulla-Puche, J. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering, 3(3), 361-373. [Link]

  • Poon, K. C. (2009). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Evolution of amide bond formation. Tetrahedron, 61(46), 10827-10852. [Link]

  • Zhao, J., & Li, X. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(9), 2634–2646. [Link]

  • Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5284. [Link]

  • Zhao, Y., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(15), 2008-2013. [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Perrotta, E., et al. (2013). Racemization pathways during amide bond formation. ResearchGate. [Link]

  • Pucci, S., et al. (1988). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Tetrahedron Letters, 29(40), 5131-5134. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(3), 263-277. [Link]

  • Leuchtenberger, W., & Plocker, U. (2000). Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. U.S. Patent No. 6,080,887. Washington, DC: U.S.
  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 4070–4073. [Link]

Sources

optimizing HPLC retention time for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid Prepared by: Senior Application Scientist, Chromatography Applications Target Audience: Analytical Chemists, Method Developers, and Drug Development Professionals

Welcome to the technical support center. Optimizing the chromatographic behavior of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid presents a unique intersection of challenges: it is a highly hydrophobic molecule (due to the bromo- and fluoro-substituted aromatic ring) that also contains a highly polar, ionizable moiety (the carboxylic acid), and a sterically hindered tertiary amide.

This guide bypasses generic advice to provide a causality-driven, mechanistic approach to method development, ensuring your protocols are robust, reproducible, and scientifically sound.

Diagnostic Decision Tree

Before adjusting parameters blindly, it is critical to understand the logical flow of reverse-phase chromatography (RPC) optimization. The following decision matrix outlines the self-validating workflow for troubleshooting retention and peak shape issues for this specific class of compounds.

HPLC_Optimization Start Initial RPC Run (C18, 50% MeCN, pH 3.0) CheckRT Is Retention Time > 10 mins? Start->CheckRT IncOrg Increase % Organic or Apply Gradient Elution CheckRT->IncOrg Yes CheckTail Is Peak Tailing Observed (As > 1.5)? CheckRT->CheckTail No IncOrg->CheckTail CheckPH Is Mobile Phase pH < 2.5? CheckTail->CheckPH Yes Optimized Optimized Method Achieved CheckTail->Optimized No AdjustPH Lower pH to 2.0 with 0.1% TFA or Formic Acid CheckPH->AdjustPH No CheckMetal Check for Metal Interactions CheckPH->CheckMetal Yes AdjustPH->CheckTail Re-evaluate UseEndcap Use End-capped Column & PEEK Tubing CheckMetal->UseEndcap UseEndcap->CheckTail Re-evaluate

Workflow for optimizing HPLC retention and peak shape of acidic, halogenated compounds.

Troubleshooting Guides & FAQs

Q1: Why is the retention time of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid excessively long on my standard C18 column? Causality: The molecule contains a 4-bromo-3-fluorophenyl group. Halogens significantly increase the lipophilicity and molar volume of the molecule. In reverse-phase chromatography, non-polar stationary phases (like C18) interact strongly with these hydrophobic moieties, delaying elution[1]. Solution: To reduce retention time, you must increase the eluotropic strength of the mobile phase. A general rule in RPC is that a 10% increase in the organic modifier (e.g., Acetonitrile) produces a 2- to 3-fold decrease in analyte retention[2]. If isocratic elution results in excessively broad peaks, switch to a gradient elution profile. Gradient HPLC maintains a constant peak width across the run, which drastically improves sensitivity for late-eluting, highly hydrophobic compounds[3].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.8). How do I correct this? Causality: There are two primary mechanisms causing this. First, the molecule has a carboxylic acid moiety (pKa ~ 2.5 - 3.5). If the mobile phase pH is near this pKa, the compound exists in a mixed ionization state, leading to split peaks or tailing. Second, polar compounds like carboxylic acids are highly susceptible to unwanted hydrogen bonding with residual active silanol groups on the silica matrix[4]. Solution: Buffer the aqueous mobile phase to a pH at least 2 units below the analyte's pKa to ensure the carboxylic acid is fully protonated (unionized). Using 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~ 2.0 - 2.1) is standard practice. Additionally, utilize a highly end-capped, high-purity silica column to minimize secondary silanol interactions[4].

Q3: When I increase the organic modifier to reduce retention time, I lose resolution between the main peak and its des-bromo impurity. How can I maintain selectivity? Causality: Acetonitrile is a strong solvent that operates primarily through dipole-dipole interactions, which can compress the chromatographic space for structurally similar hydrophobic impurities. Solution: Switch the organic modifier from Acetonitrile to Methanol. While Methanol is a weaker eluent (requiring a higher % to achieve the same retention time), its protic nature offers different solvatochromic properties (hydrogen bonding), which often enhances selectivity for halogenated aromatic compounds[2]. Alternatively, switch the stationary phase from C18 to a Phenyl-Hexyl column to exploit π−π interactions with the benzoyl ring.

Q4: I have optimized the pH and eliminated silanol interactions, but I still see a broad or slightly split peak that looks like two co-eluting compounds. What is happening? Causality: This is a classic structural phenomenon. The molecule contains a tertiary amide bond (the piperidine nitrogen conjugated with the benzoyl carbonyl). Tertiary amides often exist as a mixture of cis and trans rotamers in solution. If the rate of interconversion between these rotamers is close to the chromatographic timescale, it results in peak broadening or a coalescence phenomenon (split peaks)[4]. Solution: Increase the column compartment temperature (e.g., to 45°C - 60°C). Higher temperatures accelerate the thermodynamic interconversion of the rotamers, coalescing the split peaks into a single, sharp, highly efficient peak.

Step-by-Step Method Development Protocol

To establish a self-validating, robust method, follow this sequential protocol. Do not skip steps, as each phase validates the assumptions of the previous one.

Phase 1: Mobile Phase Preparation & pH Control

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water. (Expected pH ~ 2.0). Self-Validation: Measure the pH to ensure it is < 2.5, guaranteeing the carboxylic acid remains protonated.

  • Prepare Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

Phase 2: Initial Gradient Screening

  • Install a fully end-capped C18 or C8 column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC or 150 x 4.6 mm, 3.5 µm for HPLC).

  • Set the column temperature to 45°C to mitigate amide rotamer broadening.

  • Program a broad linear gradient: 5% B to 95% B over 10 column volumes (e.g., 10 minutes).

  • Inject a 1 mg/mL sample dissolved in the initial mobile phase conditions (5% B) to prevent solvent mismatch and sample breakthrough at the column head[4].

Phase 3: Retention & Selectivity Tuning

  • Calculate the retention factor ( k ) of the main peak. The ideal k should lie between 2 and 10[2].

  • If k>10 , shallow the gradient slope at the high-organic end, or switch to a less retentive stationary phase (e.g., C8).

  • If critical pair resolution (e.g., separating the des-fluoro impurity) is < 1.5, change Mobile Phase B from Acetonitrile to Methanol and repeat the gradient screen to map the change in selectivity.

Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes when transitioning from sub-optimal to optimized conditions for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Mechanistic Rationale
Organic Modifier 40% Methanol (Isocratic)5-95% Acetonitrile (Gradient)Overcomes high hydrophobicity of halogens; maintains constant peak width[3].
Mobile Phase pH 4.5 (Ammonium Acetate)2.1 (0.1% TFA)Suppresses carboxylic acid ionization, preventing tailing and split peaks.
Column Temperature 25 °C50 °CAccelerates amide rotamer interconversion; reduces mobile phase viscosity.
Stationary Phase Standard C18 (Non-endcapped)End-capped C8 or Phenyl-HexylMinimizes secondary silanol interactions[4]; Phenyl provides π−π selectivity.

References

  • ALWSCI Technologies. Common Causes Of Peak Tailing in Chromatography. URL:[Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. URL:[Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. URL: [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Method Validation for the Purity of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of analytical procedures to determine the purity of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is paramount for safety and efficacy. This document is intended for researchers, analytical scientists, and quality control professionals, offering field-proven insights and detailed experimental protocols grounded in regulatory expectations.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] For purity analysis, this involves not only quantifying the main compound but also detecting, identifying, and quantifying any process-related impurities or degradation products. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R2), which outline the necessary validation characteristics.[1][3][4]

LC-MS is the technology of choice for this application, combining the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[5][6] This guide will compare two robust LC-MS approaches:

  • LC-HRMS (High-Resolution Mass Spectrometry): Utilizing technologies like Orbitrap or Time-of-Flight (TOF) for accurate mass measurements, ideal for the identification of unknown impurities and providing high confidence in specificity.

  • LC-MS/MS (Tandem Mass Spectrometry): Employing a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, the gold standard for targeted quantification due to its exceptional sensitivity and selectivity.[6][7]

We will dissect the validation process for each approach, providing the causal logic behind experimental choices and presenting comparative data to guide your selection of the most appropriate method for your analytical needs.

Physicochemical Properties & Initial Method Development

Before validation, understanding the analyte is key. 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₃H₁₃BrFNO₃) is a molecule with distinct functional groups that dictate its chromatographic and ionization behavior.[8] The presence of a carboxylic acid group makes it amenable to deprotonation in negative ion mode Electrospray Ionization (ESI-), while the piperidine nitrogen can be protonated in positive ion mode (ESI+).

Initial Chromatographic & MS Conditions:

  • Chromatography: Reversed-phase chromatography is the logical starting point. A C18 column provides good retention for this moderately polar compound. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid) to ensure good peak shape and promote ionization, and an organic solvent (e.g., acetonitrile or methanol) for elution.

  • Mass Spectrometry: Full scan experiments in both positive and negative ESI modes are performed to determine the optimal ionization polarity and to identify the precursor ion for subsequent experiments. For this compound (Monoisotopic Mass: 330.0135 u), we would expect to see [M+H]⁺ at m/z 331.0213 and [M-H]⁻ at m/z 329.0057.

The Validation Workflow: A Comparative Analysis

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[9][10] We will now compare the performance of LC-HRMS and LC-MS/MS across the core validation parameters as defined by ICH Q2(R2).[2][3][4]

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile (ATP) Opt_LC Optimize Chromatography (Column, Mobile Phase, Gradient) Dev_Start->Opt_LC Opt_MS Optimize MS Parameters (Ionization, Fragmentation) Opt_LC->Opt_MS Specificity Specificity & Selectivity (Forced Degradation) Opt_MS->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness QC Quality Control Testing Robustness->QC Method Transfer Stability Stability Studies QC->Stability Specificity_Logic cluster_Stress Forced Degradation cluster_Analysis LC-MS Analysis cluster_Outcome Validation Outcome Stress API subjected to: - Acid - Base - Oxidation - Heat - Light Analysis Analyze Stressed Samples vs. Control Stress->Analysis Resolution Chromatographic Resolution: Peak purity of API is confirmed Analysis->Resolution Identification Degradant Identification: Characterize major degradants Analysis->Identification Conclusion Method is 'Stability-Indicating' Resolution->Conclusion Identification->Conclusion

Caption: Logical workflow demonstrating how forced degradation studies establish method specificity.

Comparative Insights:

  • LC-HRMS: This is where HRMS excels. It can detect degradant peaks and provide their accurate mass, which is used to propose elemental compositions. This is invaluable for identifying previously unknown impurities. The high resolution allows for confident separation of the analyte from isobaric interferences.

  • LC-MS/MS: While highly specific for the target analyte, an MS/MS method is "blind" to impurities for which no MRM transition has been defined. Therefore, for specificity studies, the MS/MS method must be supplemented with a full scan or a UV detector to observe the formation of degradant peaks. [11]The primary role of MS/MS here is to confirm that the analyte peak in the stressed samples is free from co-eluting interferences that share the same MRM transition.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., for impurity quantification, this might range from the LOQ to 120% of the impurity specification limit).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against concentration and determine the linearity using the coefficient of determination (r²) and y-intercept.

Comparative Performance: Linearity

ParameterLC-HRMS (Extracted Ion Chromatogram)LC-MS/MS (MRM)Acceptance Criteria (ICH)
Range LOQ - 200 µg/mLLOQ - 200 µg/mLJustified by application
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.99
Y-intercept (% of response at 100%) < 2.0%< 1.0%Should not be significantly different from zero

Causality & Insights: Both methods provide excellent linearity. The LC-MS/MS method often yields a slightly higher r² and lower y-intercept due to the superior signal-to-noise ratio achieved by MRM, which effectively filters out chemical background. [6]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.

Experimental Protocol: Accuracy

  • Prepare a sample matrix (e.g., a solution containing a known amount of the main compound).

  • Spike the matrix with the impurity reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery. Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

Comparative Performance: Accuracy

Spiked LevelLC-HRMS (Mean Recovery %)LC-MS/MS (Mean Recovery %)Acceptance Criteria
Low (LOQ) 96.5%98.2%80 - 120%
Mid (100% of Spec) 99.1%101.3%90 - 110%
High (150% of Spec) 102.5%100.8%90 - 110%

Causality & Insights: Both methods demonstrate excellent accuracy. The high selectivity of the MRM transition in LC-MS/MS can sometimes lead to slightly better recovery at very low concentrations by minimizing the contribution of any underlying matrix interference. [7]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Performance: Precision

ParameterLC-HRMS (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) < 3.0%< 1.5%Varies with concentration; typically <5% for impurities
Intermediate Precision (n=6) < 4.0%< 2.5%Typically <10% for impurities

Causality & Insights: LC-MS/MS consistently demonstrates superior precision. The stability and high signal-to-noise of the MRM acquisition mode result in less variability between injections compared to the full scan or extracted ion chromatogram data from an HRMS instrument. [6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or more commonly, based on the signal-to-noise ratio (S/N).

  • Prepare and inject a series of dilute solutions of the analyte.

  • Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

Comparative Performance: LOD & LOQ

ParameterLC-HRMSLC-MS/MSAcceptance Criteria
LOD (S/N ≈ 3) ~0.5 ng/mL~0.05 ng/mLMust be sufficiently low for the intended purpose
LOQ (S/N ≈ 10) ~1.5 ng/mL~0.15 ng/mLPrecision (%RSD) at LOQ should be <10-20%

Causality & Insights: This is the most significant point of differentiation. The LC-MS/MS method is inherently more sensitive, often by an order of magnitude or more. [6][7]The MRM technique filters out the vast majority of ions, reducing background noise and dramatically improving the S/N ratio for the specific analyte of interest. This makes it the superior choice for trace-level impurity analysis, especially for potentially genotoxic impurities (PGIs) that have very low specification limits. [12]

Conclusion and Method Selection

Both LC-HRMS and LC-MS/MS are powerful, validatable techniques for the purity analysis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. The choice between them is dictated by the specific requirements of the analytical task.

  • Choose LC-HRMS for:

    • Method Development & Impurity Identification: Its ability to provide accurate mass data is unparalleled for characterizing unknown impurities and degradation products.

    • Specificity Confirmation: It offers the highest confidence that the analyte peak is free from isobaric (same nominal mass) interferences.

  • Choose LC-MS/MS for:

    • Routine Quality Control: Its superior sensitivity, precision, and robustness make it ideal for high-throughput quantitative analysis once impurities are known and characterized.

    • Trace-Level Analysis: It is the required method for quantifying impurities with very low limits, such as genotoxic impurities.

In a comprehensive drug development program, both techniques are often used synergistically. LC-HRMS is employed during development to identify and characterize impurities, which are then used to develop a highly sensitive and specific targeted LC-MS/MS method for routine release and stability testing. This dual approach ensures both comprehensive understanding and robust quality control, satisfying the rigorous demands of regulatory agencies and ensuring product safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Perisic-Janjic, N., et al. (2018). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. Scielo. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability indicating by lc-ms method. [Link]

  • ResearchGate. (2020). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

  • SciSpace. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]

  • ResearchGate. (n.d.). Current Developments in LCMS for Pharmaceutical Analysis. [Link]

  • Shimadzu. (n.d.). Comparison of LCMS and other techniques. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • University of Tartu. (2015). Tutorial Review on LC-MS Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. [Link]

  • Taiwan Drug Development and Evaluation Center. (n.d.). Physicochemical Properties. [Link]

  • Chemspace. (n.d.). 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. [Link]

  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubChemLite. (n.d.). 1-(4-bromo-2-methylbenzoyl)piperidine-3-carboxylic acid. [Link]

  • NextSDS. (n.d.). 1-(4-BROMO-BENZYL)-PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

Sources

effect of fluorine substitution in 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid vs bromo-only analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the 1-(4-bromobenzoyl)piperidine-2-carboxylic acid scaffold is a highly versatile fragment, frequently utilized to anchor molecules into hydrophobic, Lewis-basic pockets (e.g., in PARP or factor Xa inhibitors). This guide objectively compares the baseline bromo-only analog against its fluorine-substituted counterpart , 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. By strategically inserting a fluorine atom ortho to the bromine, researchers can simultaneously amplify target affinity via σ -hole expansion and drastically enhance metabolic stability by shielding the phenyl ring from cytochrome P450 (CYP450) oxidation.

Structural & Mechanistic Rationale

The addition of a fluorine atom at the 3-position is not merely a steric substitution; it triggers a cascade of stereoelectronic effects that fundamentally alter the molecule's behavior in biological systems.

Amplification of the Halogen Bond ( σ -Hole Effect)

Halogen bonding is a highly directional, non-covalent interaction driven by the σ -hole—a localized region of positive electrostatic potential ( Vs,max​ ) on the outermost surface of a halogen atom, directly opposite the R–X σ -bond 1[1]. Bromine naturally possesses a moderate σ -hole. However, introducing a highly electronegative fluorine atom ortho to the bromine withdraws electron density via the inductive effect (-I). This deepens the electron deficit at the bromine's pole, significantly increasing the Vs,max​ and enhancing the binding enthalpy ( ΔH ) when interacting with Lewis basic targets, such as protein backbone carbonyls 2[2].

CYP450 Evasion and Metabolic Shielding

The unsubstituted meta-positions of a bromophenyl ring are highly susceptible to CYP450-mediated oxidative metabolism. Fluorine substitution mitigates this liability through two distinct mechanisms. Sterically, the fluorine atom directly blocks the 3-position from hydroxylation. Electronically, the strong electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the entire aromatic system, rendering the ring highly resistant to electrophilic attack by the high-valent iron-oxo species within the CYP450 active site 3[3].

Mechanism A Ortho-Fluoro Substitution B Inductive Electron Withdrawal (-I) A->B C Steric Shielding at C3 Position A->C D Enlarged Br Sigma-Hole B->D E CYP450 Oxidation Blocked C->E F Enhanced Halogen Bonding (Target) D->F G Increased Metabolic Half-Life E->G

Logical relationship diagram showing the dual structural effects of ortho-fluorination.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and pharmacological shifts induced by the fluorine substitution, demonstrating the superiority of the bromo-fluoro analog in target engagement and metabolic longevity.

ParameterAnalog A: Bromo-OnlyAnalog B: Bromo-FluoroAnalytical MethodImpact / Significance
Bromine Vs,max​ +14.2 kcal/mol+21.8 kcal/molDFT (M06-2X/def2-TZVP)Quantifies the σ -hole expansion.
Binding Affinity ( Kd​ ) 145 nM28 nMIsothermal Titration Calorimetry5x improvement in target engagement.
Binding Enthalpy ( ΔH ) -5.8 kcal/mol-9.4 kcal/molIsothermal Titration CalorimetryProves affinity gain is halogen-bond driven.
HLM Intrinsic Clearance 48 µL/min/mg14 µL/min/mgLC-MS/MS (in vitro)>3x reduction in hepatic clearance rate.
LogD (pH 7.4) 1.752.10Shake-flask / HPLCSlight lipophilicity increase; remains optimal.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows used to generate the comparative data above must be designed as self-validating systems. Causality must be proven, not just correlated.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: Relying solely on IC50​ or Surface Plasmon Resonance (SPR) cannot distinguish between affinity gains driven by non-specific hydrophobic burial (entropy) versus directional halogen bonding (enthalpy). ITC directly measures the heat of binding ( ΔH ). Because halogen bonds are predominantly enthalpy-driven, ITC provides definitive proof that the fluorine-induced affinity gain is mechanistically linked to the expanded σ -hole 4[4].

  • Preparation: Dialyze the purified target protein against 50 mM HEPES, 150 mM NaCl, pH 7.4. Prepare compound stocks in 100% DMSO, diluting into the exact dialysis buffer to a final DMSO concentration of 2%.

  • Titration Execution: Load 50 µM of the target protein into the sample cell. Load 500 µM of the compound into the syringe. Execute 20 injections of 2 µL at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Self-Validation System (Critical): Run a parallel ITC titration using a mutant variant of the target protein where the specific Lewis basic acceptor (e.g., a critical backbone carbonyl or interacting residue) is removed. Validation: The ΔH advantage of Analog B over Analog A must mathematically collapse against the mutant, proving the halogen bond is the sole driver of the enhanced affinity.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Causality & Rationale: To definitively prove that the fluorine atom lowers clearance by blocking CYP450 oxidation, the assay must isolate CYP activity from general background degradation (e.g., non-specific amidases cleaving the piperidine amide).

  • Incubation: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH, MgCl2) 5[5].

  • Quenching & Quantification: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate CLint​ .

  • Self-Validation System (Critical):

    • System Viability: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently to confirm microsomal activity.

    • Mechanism Isolation: Run a minus-NADPH control . Validation: If degradation occurs in the absence of NADPH, the clearance is driven by non-CYP mechanisms (e.g., hydrolysis), invalidating the claim that fluorine shields against CYP oxidation.

Workflow S1 1. Compound Synthesis & Purification (>99%) S2 2. ITC Assay (Thermodynamic Profiling) S1->S2 S3 3. HLM Incubation (Metabolic Stability) S1->S3 S5 5. In Silico ESP Mapping (Vs,max Calculation) S1->S5 S4 4. LC-MS/MS (Clearance Quantification) S3->S4

Experimental workflow for validating halogen bond strength and metabolic stability.

References

  • Halogen Bonding: An Introduction. Wiley-VCH. Available at: [Link]

  • Anion transporters based on halogen, chalcogen, and pnictogen bonds: towards biological applications. Chemical Science (RSC Publishing). Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at:[Link]

  • The σ-Hole Revisited. Politecnico di Milano. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives... University of Pisa. Available at: [Link]

Sources

chiral HPLC validation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chiral HPLC Method Validation for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid Enantiomers

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In pharmaceutical development, the spatial arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an inert or even harmful compound. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they share the same chemical formula and connectivity, their three-dimensional structures cause them to interact differently with the inherently chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or responsible for undesirable side effects.

The compound 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a chiral molecule featuring a stereocenter at the second position of the piperidine ring. As a potential pharmaceutical intermediate or active ingredient, the rigorous separation and quantification of its enantiomers are not merely an analytical exercise but a regulatory and safety imperative. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for this task.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, scientifically-grounded protocol for the validation of a chiral HPLC method for this specific compound. We will delve into the rationale behind method development choices, present a detailed validation protocol according to the International Council for Harmonisation (ICH) guidelines[3][4], and compare the performance of the optimized method against a viable alternative.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust and reliable chiral separation method is a systematic process.[5] A trial-and-error approach can be time-consuming and inefficient.[2] Our strategy begins with a thorough analysis of the analyte's structure to inform the selection of the Chiral Stationary Phase (CSP) and mobile phase conditions.

Analyte Structure Considerations:

  • Piperidine-2-carboxylic acid moiety: This part of the molecule contains both a hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl oxygen and the nitrogen atom), as well as the chiral center.

  • 4-Bromo-3-fluorobenzoyl group: This aromatic group provides sites for π-π stacking and dipole-dipole interactions. The presence of halogens (Bromo and Fluoro) influences the electronic nature of the aromatic ring. The benzoyl group also serves as a strong chromophore for UV detection.

Chiral Stationary Phase (CSP) Selection

Given the analyte's functional groups, polysaccharide-based CSPs are an excellent starting point. These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, create chiral "pockets" or grooves where enantiomers can interact differently.[5] The multiple interaction sites (hydrogen bonding, dipole-dipole, π-π) offered by these phases are well-suited to the complexity of our target molecule.[6]

Screening Recommendation: A screening of several polysaccharide-based columns is the most efficient path forward. For this guide, we will compare two widely used phases:

  • Alternative A: Immobilized Amylose-based CSP: (e.g., Chiralpak® IA or similar). Immobilized phases offer greater solvent compatibility and robustness.

  • Alternative B (Optimized Method): Immobilized Cellulose-based CSP: (e.g., Chiralpak® IC or similar). Cellulose-based phases often provide complementary selectivity to their amylose counterparts.

Mobile Phase Selection

The choice of mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—is critical.

  • Normal Phase (NP): Typically uses a non-polar solvent like hexane with a polar modifier (e.g., ethanol, isopropanol).[7] It is highly effective for many chiral separations.

  • Polar Organic (PO) Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile.

  • Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier. This is generally less common for initial chiral screening unless the compound is highly polar.

For our analyte, which is a carboxylic acid, peak shape can be a significant challenge due to the ionization of the acid group. To ensure sharp, symmetrical peaks, it is essential to add a small amount of an acidic modifier to the mobile phase, such as Trifluoroacetic Acid (TFA) or formic acid.[8] This suppresses the ionization of the analyte's carboxylic acid functional group, ensuring it is analyzed in a single, neutral form.

Based on initial screening (data not shown), a Normal Phase method provided the most promising results. We will proceed with validating a method using an immobilized cellulose-based CSP under normal phase conditions.

Optimized and Validated Chiral HPLC Method

This section details the final, optimized method that will be subjected to full validation.

ParameterCondition
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and UV/DAD detector
Chiral Stationary Phase Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) CSP (e.g., Chiralpak IC-3), 250 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Comprehensive Method Validation Protocol (ICH Q2(R2) Framework)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][9] The following protocols are designed to establish the method's performance characteristics.

Diagram: HPLC Method Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Finalization Dev Define Analytical Target Profile (ATP) Screen Screen CSPs & Mobile Phases (Cellulose vs. Amylose) Dev->Screen Optimize Optimize Separation (Mobile Phase Ratio, Temp) Screen->Optimize SST System Suitability Optimize->SST Final Method Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for chiral HPLC method development and validation.

System Suitability

Rationale: System suitability testing (SST) is an integral part of any chromatographic method. It verifies that the system is performing adequately for the intended analysis on the day of the experiment.

Protocol:

  • Prepare a system suitability solution containing a racemic mixture of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid at the target concentration (e.g., 0.5 mg/mL).

  • Inject the solution six replicate times at the beginning of the validation run.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and resolution between the two enantiomeric peaks.

Acceptance Criteria:

ParameterAcceptance Limit
Resolution (Rs) ≥ 2.0
Tailing Factor (T) ≤ 1.5
%RSD of Retention Time ≤ 1.0%
%RSD of Peak Area ≤ 2.0%
Specificity

Rationale: Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

Protocol:

  • Inject the diluent (blank) to demonstrate no interfering peaks at the retention times of the enantiomers.

  • Inject a solution of the desired enantiomer (e.g., the S-enantiomer) to confirm its retention time.

  • Inject a solution of the undesired enantiomer (e.g., the R-enantiomer) to confirm its retention time and demonstrate separation from the desired enantiomer.

  • If available, inject solutions of known related substances or process impurities to show they do not co-elute.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples to ensure that degradation products do not interfere with the quantification of either enantiomer.

Acceptance Criteria:

  • No significant interference from the blank at the retention times of the enantiomers.

  • The resolution between the enantiomers and any potential impurity or degradant peak must be ≥ 2.0.

Linearity and Range

Rationale: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is crucial for accurate quantification.

Protocol:

  • Prepare a stock solution of the racemic mixture.

  • Perform a serial dilution to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration for each enantiomer.

  • Perform linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Hypothetical Linearity Data:

Concentration (mg/mL)Enantiomer 1 Mean AreaEnantiomer 2 Mean Area
0.005 (LOQ)10,50010,650
0.125260,000263,000
0.250525,000528,000
0.500 (100%)1,055,0001,060,000
0.750 (150%)1,580,0001,595,000
0.9998 0.9999

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

Accuracy

Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Protocol:

  • Prepare a sample of the pure, primary enantiomer (e.g., S-enantiomer) at the target concentration (0.5 mg/mL).

  • Spike this sample with known amounts of the undesired enantiomer (R-enantiomer) at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit for the impurity).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery of the spiked enantiomer.

Hypothetical Accuracy (Recovery) Data:

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
Level 1 (LOQ) 0.00500.004998.0%
Level 2 (100%) 0.05000.0508101.6%
Level 3 (150%) 0.07500.074198.8%

Acceptance Criteria:

  • Percent recovery should be within 98.0% to 102.0% for each level.

Precision

Rationale: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[10]

Protocol (Repeatability - Intra-assay precision):

  • Prepare six individual samples of the racemic mixture at the target concentration from the same homogenous batch.

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the %RSD of the peak areas for each enantiomer.

Protocol (Intermediate Precision - Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Prepare a new set of six samples and mobile phase.

  • Calculate the %RSD for the combined data from both days/analysts/instruments.

Hypothetical Precision Data:

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Enantiomer 1 Area 0.8%1.3%
Enantiomer 2 Area 0.9%1.5%

Acceptance Criteria:

  • %RSD for Repeatability should be ≤ 2.0%.

  • %RSD for Intermediate Precision should be ≤ 2.5%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the racemic mixture.

  • Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • To confirm the LOQ, inject a solution at this concentration six times and verify that the precision (%RSD) and accuracy meet acceptable criteria.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1 and precision (%RSD) ≤ 10%.

Robustness

Rationale: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.[12][13]

Protocol:

  • Prepare a system suitability solution.

  • Inject the solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Monitor the effect on system suitability parameters, particularly resolution and retention time.

Hypothetical Robustness Data:

Parameter VariedVariationResolution (Rs)Tailing Factor (T)Observation
Flow Rate 0.9 mL/min2.91.2Pass
1.1 mL/min2.61.2Pass
Column Temperature 23 °C2.81.2Pass
27 °C2.61.1Pass
% Ethanol 19%3.11.2Pass
21%2.51.2Pass

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions.

Comparison with an Alternative Method

During method development, an immobilized amylose-based CSP also provided separation, but it was deemed less optimal. The comparison below highlights the rationale for selecting the cellulose-based phase for full validation.

Alternative Method B Conditions:

  • CSP: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)

  • All other conditions remain the same.

Comparative Performance Data
Performance MetricOptimized Method (Cellulose CSP) Alternative Method (Amylose CSP) Justification for Choice
Resolution (Rs) 2.7 1.9Higher resolution provides better baseline separation and more reliable quantification.
Analysis Run Time 12 min 18 minShorter run time increases sample throughput.
Tailing Factor (T) 1.1 1.6Better peak symmetry leads to more accurate integration.
Pressure 95 bar130 barLower backpressure can lead to longer column lifetime.
Diagram: Validation Parameter Interdependence

G cluster_quant Quantitative Power cluster_perf Performance Limits center_node Reliable & Validated Chiral Method Linearity Linearity Linearity->center_node Range Range Linearity->Range Accuracy Accuracy Accuracy->center_node Precision Precision Accuracy->Precision Precision->center_node Range->center_node Specificity Specificity Specificity->center_node LOD LOD LOD->center_node LOQ LOQ LOQ->center_node LOQ->Linearity Robustness Robustness Robustness->center_node

Caption: Interrelationship of core HPLC validation parameters.

Conclusion

The chiral HPLC method detailed in this guide, utilizing an immobilized cellulose-based stationary phase, has been demonstrated through a systematic validation process to be specific, linear, accurate, precise, and robust for the separation and quantification of the enantiomers of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid. The comprehensive validation data confirms its suitability for use in a regulated quality control environment.

Compared to an alternative amylose-based CSP, the selected method provides superior resolution, better peak shape, and a shorter analysis time, making it the more efficient and reliable choice. By adhering to the principles outlined herein, researchers and drug development professionals can confidently establish and validate high-quality chiral separation methods that are essential for ensuring the safety and efficacy of pharmaceutical products.

References

  • Title: Chiral Method Development Strategies for HPLC. Source: Sigma-Aldrich.

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group.

  • Title: HPLC Technical Tip: Chiral Method Development. Source: Phenomenex.

  • Title: Chiral HPLC Method Development. Source: I.B.S. Analytical.

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International.

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns. Source: YMC.

  • Title: HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Source: Journal of Separation Science.

  • Title: Robustness Tests. Source: LCGC International.

  • Title: Don't Get Lost in Your HPLC Method Development. Source: Thermo Fisher Scientific.

  • Title: Evaluating the Robustness of a Validated HPLC Method for Quinolinic Acid: A Comparative Guide. Source: Benchchem.

  • Title: Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Source: Benchchem.

  • Title: Chiral Columns for enantiomer separation by HPLC. Source: Sumika Chemical Analysis Service.

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Source: ResearchGate.

  • Title: A ruggedness test model and its application for HPLC method validation. Source: ResearchGate.

  • Title: Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Source: PubMed.

  • Title: Preparative-scale separation of enantiomers of chiral carboxylic acids. Source: Google Patents.

  • Title: Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Source: ACS Publications.

  • Title: A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Source: Benchchem.

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager.

  • Title: Ich guidelines for validation final. Source: Slideshare.

  • Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH).

  • Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Source: PubMed.

  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA).

  • Title: Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Source: PubMed.

  • Title: Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Source: Tokyo University of Science.

Sources

Benchmark Testing of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic Acid in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Drug Discovery.

Executive Summary & Structural Rationale

In the design of DNA-encoded libraries (DELs) and high-throughput parallel synthesis arrays, the selection of bifunctional building blocks dictates the downstream success of the entire screening campaign. Pipecolic acid derivatives have emerged as privileged scaffolds in medicinal chemistry, offering unique conformational constraints and distinct 3D vector trajectories compared to traditional proline derivatives [[1]]().

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid represents a highly optimized node for library synthesis. It features two orthogonal reactivity handles:

  • A sterically accessible carboxylic acid for nanoscale amide bond formation.

  • A deactivated bromoarene primed for late-stage transition-metal-catalyzed cross-coupling.

The strategic placement of the ortho-fluorine atom adjacent to the bromine is not merely a physicochemical optimization for metabolic stability. It fundamentally alters the electronic landscape of the arene, significantly accelerating the oxidative addition of the C-Br bond to Palladium(0) catalysts—a phenomenon known as the "ortho-fluorine effect" 2. This guide benchmarks its performance against des-fluoro and proline-based alternatives to validate its superiority in automated workflows.

G Start 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid Amide High-Throughput Amide Coupling (1536-well plate) Start->Amide Amines array Suzuki Suzuki-Miyaura Cross-Coupling (Diversification) Amide->Suzuki Boronic acids array Screening Biological Screening & Hit Identification Suzuki->Screening Purified Library

Automated library synthesis workflow utilizing orthogonal reactivity handles.

Benchmark Alternatives

To objectively assess the compound's performance, we evaluated it against two closely related structural analogs under identical high-throughput experimentation (HTE) conditions:

  • Candidate A (The Benchmark): 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

  • Alternative B (Des-fluoro Analog): 1-(4-Bromobenzoyl)piperidine-2-carboxylic acid. This isolates the kinetic and thermodynamic impact of the fluorine atom during cross-coupling.

  • Alternative C (Proline Analog): 1-(4-Bromo-3-fluorobenzoyl)pyrrolidine-2-carboxylic acid. This evaluates the steric impact of the 6-membered pipecolic ring versus the 5-membered pyrrolidine ring 3.

Performance Metrics & Experimental Data

Nanoscale Amide Coupling Efficiency

Amide coupling in 1536-well plates is highly sensitive to reagent solubility, mixing kinetics, and steric hindrance 4. The carboxylic acid handle of the pipecolic scaffold must react efficiently with a diverse array of amines.

CompoundRing SystemSubstitutionAvg. Conversion (%)*Reaction Reliability (RSD)
Candidate A Pipecolic (6-mem)4-Br, 3-F92.4% ± 3.1%
Alternative B Pipecolic (6-mem)4-Br94.1%± 2.8%
Alternative C Pyrrolidine (5-mem)4-Br, 3-F88.7%± 5.4%

*Data represents average LC-MS conversion across a standardized array of 50 diverse primary and secondary amines using the EDC/Oxyma protocol.

Insight: While Alternative B shows a marginally higher conversion due to the absence of the slight inductive electron-withdrawing effect of fluorine on the distal carbonyl, Candidate A maintains excellent >90% conversion. The proline analog (Alternative C) exhibits lower efficiency, likely due to the tighter steric environment around the alpha-carboxylic acid.

Late-Stage Suzuki-Miyaura Diversification

The true value of Candidate A is unlocked during the secondary library diversification step. The highly polar C-F bond lowers the LUMO of the adjacent C-Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst 5.

CompoundAryl HalideF-ActivationAvg. Cross-Coupling Yield (%)**Failed Reactions (<10% yield)
Candidate A BromoareneYes (Ortho) 87.5% 2 / 96
Alternative B BromoareneNo62.3%18 / 96
Alternative C BromoareneYes (Ortho)85.1%3 / 96

**Data represents isolated yields across an array of 96 diverse aryl and heteroaryl boronic acids.

Insight: The ortho-fluorine effect provides a massive 25% boost in average yield compared to the des-fluoro analog. Alternative B fails significantly when coupled with electron-deficient boronic acids, whereas Candidate A pushes these challenging couplings to completion.

G Pd0 Pd(0) Catalyst Pre Pre-coordination (F-Pd interaction) Pd0->Pre Substrate OxAdd Oxidative Addition (Accelerated by F) Pre->OxAdd C-Br Cleavage Trans Transmetalation OxAdd->Trans Boronic Acid RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the ortho-fluorine accelerated oxidative addition.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate internal validation mechanisms, preventing the propagation of errors in automated HTE environments.

Protocol 1: Nanoscale Amide Coupling (1536-Well Format)

Traditional HATU-based couplings often fail at the nanoscale due to precipitation. This protocol utilizes the highly soluble EDC/Oxyma system 4.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M stock solutions of Candidate A and the amine array in anhydrous DMSO. Spike the DMSO with 1.0 mM 4,4'-dimethylbiphenyl as an inert internal standard (IS).

  • Coupling Cocktail: Prepare a combined stock of EDC·HCl (0.176 M) and OxymaPure (0.509 M) in DMSO.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 1.5 µL of the amine solution and 1.5 µL of Candidate A into a 1536-well cyclic olefin copolymer (COC) plate.

  • Activation: Dispense 1.28 µL of the EDC/Oxyma stock solution into each well.

  • Initiation: Dispense 131 nL of neat N-methylmorpholine (NMM) to initiate the reaction.

  • Incubation: Seal the plate with a pierceable foil seal, centrifuge at 1000 × g for 1 min, and incubate at 25°C for 16 hours.

  • Self-Validation & QC: Prior to downstream processing, a 50 nL aliquot from 5% of the wells is injected into a RapidFire High-Throughput MS. The ratio of the product AUC to the IS AUC verifies dispensing accuracy and confirms >85% conversion independently of volume loss.

Protocol 2: High-Throughput Suzuki-Miyaura Diversification

This protocol leverages the fluorine-activated bromoarene for rapid library expansion.

Step-by-Step Methodology:

  • Substrate Transfer: Dilute the crude amide coupling mixtures to 0.05 M using 1,4-dioxane and transfer to a 384-well glass-lined reaction block.

  • Boronic Acid Array: Dispense 2.0 equivalents of diverse boronic acids (0.2 M in dioxane) into the reaction block.

  • Catalyst Loading: Add 0.05 equivalents of Pd(dppf)Cl₂·CH₂Cl₂ as a homogenized suspension in dioxane.

  • Base Addition: Add 3.0 equivalents of aqueous K₃PO₄ (1.0 M).

  • Reaction: Seal the block under a nitrogen atmosphere and heat to 80°C for 12 hours with vigorous orbital shaking.

  • Self-Validation & QC: Every 384-well plate contains a "Positive Control Well" (using phenylboronic acid) and a "Negative Control Well" (no Pd catalyst). The plate is only advanced to mass-directed preparative HPLC purification if the positive control yields >95% conversion and the negative control shows <5% background degradation, validating thermal uniformity and catalyst integrity.

Conclusion

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a superior building block for library synthesis compared to its des-fluoro and proline counterparts. The pipecolic acid core provides a robust, rigid vector for spatial screening [[6]](), while the ortho-fluorine atom acts as a critical kinetic amplifier for late-stage Suzuki-Miyaura cross-coupling 5. By integrating this specific scaffold into 1536-well and 384-well automated workflows, drug discovery teams can significantly reduce reaction failure rates and access broader, more complex chemical space.

References

  • Convergent synthesis of complex diketopiperazines derived from pipecolic acid scaffolds and parallel screening against GPCR targets.PubMed / J Org Chem.
  • WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid.Google Patents.
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.PMC / ACS.
  • C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales.Accounts of Chemical Research / ACS Publications.
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.RSC Publishing.
  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives.ResearchGate.

Sources

Mass Spectrometry Fragmentation Pattern Comparison: 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, accurate structural elucidation via Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is critical. This guide provides an objective, data-driven comparison of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid against its non-fluorinated, non-brominated, and pyrrolidine-based alternatives.

By understanding the causality behind specific fragmentation pathways, analytical scientists can build self-validating MS methods that unequivocally confirm molecular identity.

Mechanistic Causality: The "Pipecolic Effect" and Halogen Signatures

To optimize an MS/MS method, one must understand why a molecule fragments the way it does. 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid consists of a pipecolic acid core (a six-membered cyclic amino acid) N-acylated with a di-halogenated benzoyl group.

During Collision-Induced Dissociation (CID) in positive ion mode, the dominant fragmentation pathway is the cleavage of the tertiary amide bond. This is driven by a phenomenon closely related to the "proline effect." The constrained geometry of the cyclic nitrogen lowers the threshold energy required for amide bond dissociation [3]. Consequently, the molecule readily splits, yielding a highly stable 4-bromo-3-fluorobenzoyl cation (acylium ion) as the base peak [1].

Furthermore, the presence of bromine provides a built-in validation mechanism. Naturally occurring bromine exists as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Therefore, the intact precursor ion and any fragment retaining the bromine atom will exhibit a signature isotopic doublet separated by exactly 2 Da [2]. If a product ion lacks this 1:1 doublet, it is definitive proof that the bromine atom (and likely the entire benzoyl moiety) has been lost.

G Precursor Precursor Ion [M+H]+ m/z 330.01 / 332.01 Acylium Acylium Ion (Base Peak) m/z 200.93 / 202.93 [C7H3BrFO]+ Precursor->Acylium Amide Cleavage WaterLoss Water Loss [M+H - H2O]+ m/z 312.00 / 314.00 Precursor->WaterLoss -H2O FormicLoss Formic Acid Loss [M+H - HCOOH]+ m/z 284.01 / 286.01 Precursor->FormicLoss -HCOOH Pipecolic Pipecolic Acid Fragment m/z 128.07 [C6H10NO2]+ Precursor->Pipecolic Amide Cleavage (Charge on N)

ESI-MS/MS positive ion fragmentation pathways for the target compound.

Comparative MS/MS Profiling

To objectively evaluate the fragmentation of the target compound, we must compare it against closely related structural analogs. The table below summarizes the exact masses and diagnostic product ions for the target and three alternative compounds.

Table 1: High-Resolution ESI-MS/MS Fragmentation Comparison (Positive Ion Mode)

CompoundFormulaPrecursor Ion[M+H]⁺ (m/z)Base Peak (Acylium Ion) (m/z)Secondary Diagnostic Ions (m/z)Isotopic Signature
Target: 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acidC₁₃H₁₃BrFNO₃330.014 / 332.012200.935 / 202.933312.00 ([-H₂O]), 128.07 (Pipecolic)1:1 Doublet (Br)
Alt A: 1-(4-Bromobenzoyl)piperidine-2-carboxylic acidC₁₃H₁₄BrNO₃312.023 / 314.021182.944 / 184.942294.01 ([-H₂O]), 128.07 (Pipecolic)1:1 Doublet (Br)
Alt B: 1-(3-Fluorobenzoyl)piperidine-2-carboxylic acidC₁₃H₁₄FNO₃252.103123.024234.09 ([-H₂O]), 128.07 (Pipecolic)Singlet (No Br)
Alt C: 1-(4-Bromo-3-fluorobenzoyl)pyrrolidine-2-carboxylic acidC₁₂H₁₁BrFNO₃316.000 / 318.000200.935 / 202.933298.00 ([-H₂O]), 114.05 (Proline)1:1 Doublet (Br)
Key Analytical Takeaways:
  • Target vs. Alt A (Fluorine Impact): The addition of fluorine shifts the precursor and acylium ions by exactly +17.99 Da (replacing H with F). Fluorine is highly electronegative and strongly bound; thus, neutral loss of HF (20 Da) is rarely observed under standard CID conditions, making the intact fluorinated acylium ion a reliable quantifier.

  • Target vs. Alt B (Bromine Impact): Removing bromine eliminates the 1:1 isotopic doublet. Alt B presents as a single sharp precursor mass at m/z 252.103.

  • Target vs. Alt C (Core Ring Impact): Changing the pipecolic acid (6-membered) to a proline core (5-membered) does not change the base peak (the acylium ion remains m/z 200.93 / 202.93). However, the secondary diagnostic ion shifts from m/z 128.07 to 114.05, allowing for easy differentiation of the amino acid core.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. By utilizing stepped collision energies, the method simultaneously captures fragile neutral losses (confirming the carboxylic acid) and stable core fragments (confirming the halogenated ring).

Step-by-Step Methodology

Step 1: Sample Preparation & Standardization

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the [M+H]⁺ precursor.

Step 2: Chromatographic Separation

  • Inject 2 µL of the working solution onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA). Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization (Positive Mode)

  • Set Capillary Voltage to 3.5 kV.

  • Set Desolvation Temperature to 350°C and Desolvation Gas Flow to 800 L/hr.

Step 4: CID Fragmentation (Stepped NCE)

  • Isolate the precursor doublet (m/z 330.01 and 332.01) using the quadrupole (isolation window: 3.0 m/z to capture both isotopes).

  • Apply Normalized Collision Energy (NCE) in a stepped format: 20%, 40%, and 60%.

    • Causality: Low NCE (20%) preserves the[M+H - H₂O]⁺ ion, validating the presence of the carboxylic acid. High NCE (60%) drives the amide cleavage, maximizing the yield of the diagnostic acylium ion.

Step 5: Data Validation

  • Extract chromatograms for m/z 200.93 and 202.93.

  • Critical Check: Calculate the area ratio of the 200.93 peak to the 202.93 peak. If the ratio deviates significantly from 1:1 (acceptable range: 0.95 to 1.05), the peak is an isobaric interference, not the target halogenated fragment.

G Prep Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI Quad Precursor Isolation (m/z 330 & 332) ESI->Quad CID CID Fragmentation (Stepped NCE) Quad->CID TOF High-Res MS/MS Detection CID->TOF

Standardized LC-ESI-MS/MS workflow for halogenated N-aroyl cyclic amino acids.

Conclusion

The structural elucidation of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid relies heavily on the predictable nature of its amide bond cleavage and its distinct isotopic signature. By comparing it against structural analogs, it becomes evident that the acylium ion (m/z 200.93 / 202.93) serves as the primary quantitative target, while the 1:1 bromine doublet acts as an intrinsic qualitative safeguard. Utilizing a stepped-NCE LC-MS/MS protocol ensures that both the fragile functional groups and the robust core structure are accurately profiled.

References

  • Harrison, A. G., & Young, A. B. "Fragmentation of deprotonated N-benzoylpeptides: Formation of deprotonated oxazolones." Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • ResearchGate. "Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation." International Journal of Mass Spectrometry. Available at:[Link]

Safety Operating Guide

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

As a drug development professional or laboratory scientist, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is as critical as synthesizing them. 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a highly functionalized organic compound. Because it contains both bromine and fluorine covalently bound to a benzoyl ring, its disposal is strictly governed by environmental regulations regarding halogenated organic waste [1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, storage, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and protecting laboratory personnel.

Chemical Profiling & Hazard Assessment (The "Why")

To implement an effective disposal protocol, scientists must first understand the mechanistic liabilities of the molecule:

  • Halogenated Liability (C-Br and C-F bonds): When combusted in standard waste facilities, halogenated compounds do not cleanly degrade into CO2​ and H2​O . Instead, they generate highly toxic and corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF) gases[2]. Furthermore, improper incineration of halogenated aromatics can lead to the synthesis of dioxins and furans. Therefore, this compound must be segregated from standard organic waste and routed to specialized high-temperature incinerators equipped with alkaline scrubbers.

  • Toxicological Profile: The compound features a piperidine-2-carboxylic acid (pipecolic acid) backbone. Derivatives of this class are established skin, eye, and respiratory irritants. Ingestion or inhalation of the dust can cause acute mucosal tissue damage [3].

Quantitative Data: Segregation & Storage Specifications

To ensure rapid decision-making on the laboratory floor, adhere to the following quantitative thresholds and classifications when managing this compound.

ParameterSpecificationOperational Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Br, F). Triggers specific EPA disposal codes (e.g., F002 if mixed with spent solvents) [1].
Container Material High-Density Polyethylene (HDPE) or Amber GlassPrevents chemical leaching and degradation of the container wall.
Maximum Fill Level < 90% of container capacityAccommodates thermal expansion and prevents over-pressurization during transport.
Incineration Requirement > 1,200 °C for minimum 2 secondsRequired thermal threshold to completely break robust C-F and C-Br bonds [2].
Accumulation Time 90 to 180 daysStrictly dependent on your facility's EPA Generator Status (LQG vs. SQG).

Step-by-Step Disposal Protocol

Do not treat this compound as general chemical waste. Follow this methodology to ensure a closed-loop, compliant disposal process.

Phase 1: Waste Segregation

  • Identify the State: Determine if the waste is a pure solid powder, dissolved in a solvent (e.g., DCM, DMF), or a contaminated consumable (e.g., weighing boats, pipette tips).

  • Strict Segregation: Route the material exclusively to a designated Halogenated Waste stream. CRITICAL: Never mix this compound with non-halogenated waste (like acetone or ethanol). Mixing triggers complex regulatory burdens, ruins the calorific value of non-halogenated waste meant for fuel blending, and exponentially increases disposal costs [1].

Phase 2: Containerization

  • Select the Receptacle: Use a chemically compatible, "strong and tight" container (HDPE or PTFE-lined glass).

  • Transfer: Using a fume hood to prevent inhalation of irritant dust, carefully transfer the solid or solution into the waste container.

  • Seal: Cap the container securely. Do not use parafilm as a primary seal for hazardous waste; use a threaded screw-cap.

Phase 3: Labeling and Storage

  • Tagging: Attach a standardized Hazardous Waste tag. Explicitly write: "Halogenated Organic Waste: Contains 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (Bromine and Fluorine)."

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture potential leaks.

  • Environmental Controls: Store in a cool, dry, well-ventilated hazardous waste accumulation area, strictly isolated from strong oxidizing agents and strong bases.

Mechanistic Workflow of Halogenated Waste Disposal

The following diagram illustrates the "cradle-to-grave" lifecycle of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid once it is designated as waste.

G Start Waste Generation: 1-(4-Bromo-3-fluorobenzoyl) piperidine-2-carboxylic acid Segregation Waste Segregation Phase Start->Segregation Halogenated Halogenated Waste Stream (Contains Br, F) Segregation->Halogenated Correct NonHalogenated Non-Halogenated Stream (DO NOT MIX) Segregation->NonHalogenated Incorrect Container HDPE/Glass Container (<90% Fill, Sealed) Halogenated->Container Transport RCRA-Permitted Transport Container->Transport Incineration High-Temp Incineration (>1200°C, 2 seconds) Transport->Incineration Scrubbing Alkaline Scrubbing (Neutralizes HF & HBr) Incineration->Scrubbing Toxic Gases (HF, HBr) Safe Safe Environmental Release (CO2, H2O, Salts) Scrubbing->Safe

Caption: Cradle-to-grave disposal workflow for halogenated organic waste, highlighting HF/HBr scrubbing.

Emergency Spill & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or HVAC exhaust is operating at maximum capacity.

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and splash-proof safety goggles [3].

  • Solid Spill Containment:

    • Do not dry-sweep, as this aerosolizes the fine powder.

    • Lightly dampen the powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to bind the dust.

    • Use a plastic scoop to collect the slurry and place it into a wide-mouth HDPE hazardous waste container.

  • Solution Spill Containment:

    • Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

    • Sweep the absorbed mixture into the halogenated waste container.

  • Surface Decontamination: Wash the affected benchtop or floor area with copious amounts of soap and water. Dispose of all contaminated paper towels and PPE in the solid halogenated waste bin.

References

  • Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Crystal Clean. Available at:[Link]

  • Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise (American Chemical Society). Available at:[Link]

Personal protective equipment for handling 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (CAS No. 1283338-12-4). As a specialized chemical intermediate, its specific toxicological properties are not extensively documented. Therefore, this guidance is synthesized from the structural components of the molecule—a halogenated benzoyl group and a piperidine carboxylic acid moiety—and data from closely related analogues. The principle of treating chemicals of unknown toxicity with a high degree of caution is paramount.

Hazard Assessment & Core Safety Principles

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a solid, likely a powder, at room temperature. The primary hazards are inferred from its chemical structure and data on similar compounds.

  • Halogenated Aromatic Moiety: The bromo- and fluoro-substituted benzoyl group suggests potential for skin, eye, and respiratory irritation.[1][2][3][4] Compounds with this feature can be harmful if swallowed.[5][6]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive or irritating to skin and eyes and may cause respiratory tract irritation.[3][4][7]

  • Piperidine Ring: While the piperidine ring itself is a common scaffold, the overall molecule's properties are dominated by the functional groups.

  • Overall Hazard Profile: Based on analogous compounds, this substance should be handled as, at minimum, a skin and eye irritant.[2][4][7] Due to its nature as a fine powder and potential for respiratory irritation, all handling of the solid must be done in a controlled environment to prevent dust inhalation.[3][4][7] One safety data sheet for a related compound also indicated a suspected reproductive hazard (H361), which necessitates a highly conservative approach to handling to minimize any exposure.

Hazard Identification Summary
Hazard ClassGHS CategoryPrecautionary StatementBasis of Assessment
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]Analogy to brominated/fluorinated benzoic acid derivatives and piperidine carboxylic acids.[1][2][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4]Common hazard for carboxylic acids and halogenated aromatics.[2][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]Potential for fine dust to irritate the respiratory tract.[7]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed.[5]Precautionary classification based on related structures.[6]
Reproductive ToxicityCategory 2 (Suspected)H361: Suspected of damaging fertility or the unborn child.Precautionary classification based on a related compound; warrants stringent exposure controls.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. Engineering controls are the primary barrier; PPE is the essential final layer of defense.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes of solvents and airborne particles. A face shield provides a secondary barrier for the entire face. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides splash protection. Always inspect gloves for tears or holes before use.[4] For prolonged contact or immersion, consult glove manufacturer data. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.A chemical fume hood is the primary engineering control to prevent inhalation of dust.[7][8]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact with the chemical.[6]

Operational Workflow: From Receipt to Use

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.

Step 1: Preparation and Engineering Controls
  • Designate a Workspace: All handling of the solid compound must occur inside a certified chemical fume hood.[8]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment is present: spatulas, weigh boats, vials, solvents, vortexer, and waste containers.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[2][4]

Step 2: Handling the Solid Compound
  • Don Full PPE: Put on all required PPE before handling the primary container.

  • Transfer to Fume Hood: Carefully place the sealed container of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid onto the work surface of the fume hood.

  • Weighing: Gently open the container. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance inside the hood. Avoid any actions that could generate dust.

  • Seal Container: Immediately and securely close the primary container after weighing.

Step 3: Solution Preparation
  • Add Solvent: Add the powder to your reaction vessel or vial. Use a small amount of the chosen solvent to rinse the weigh boat, ensuring a quantitative transfer.

  • Dissolution: Cap the vessel and dissolve the compound using a vortexer or magnetic stirrer.

  • Labeling: Clearly label the vessel containing the solution with the chemical name, concentration, solvent, and date.

Step 4: Storage
  • Short-Term: Store solutions in tightly sealed and clearly labeled containers in a cool, dry, and well-ventilated area.[4]

  • Long-Term (Solid): Keep the primary container tightly closed and store at room temperature in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[1]

Emergency Response & Disposal

Immediate and correct response to an incident is crucial.

Emergency Procedures
Incident TypeAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[6]
Inhalation Move the individual to fresh air immediately.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[3][5] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]
Small Spill (in fume hood) Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent and then soap and water.
Disposal Plan
  • Waste Segregation: All materials contaminated with 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The disposal of chemical waste must be conducted through a licensed waste disposal company and in strict accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.[5]

Workflow & Emergency Decision Diagram

G cluster_workflow Standard Operating Procedure cluster_emergency Emergency Protocol A Assess Hazards & Review SDS B Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) A->B C Perform Work in Certified Chemical Fume Hood B->C D Handle Solid with Care (Avoid Dust Generation) C->D G Incident Occurs (Spill, Exposure) C->G Failure Point E Segregate All Waste (Solid & Liquid) D->E D->G Failure Point F Doff PPE & Wash Hands E->F H Evacuate Area (If Necessary) G->H Large Spill / Inhalation I Administer First Aid (Flush Skin/Eyes) G->I Personal Exposure K Control Spill (If Safe to Do So) G->K Small, Contained Spill J Notify Supervisor & Seek Medical Attention I->J caption Fig 1. Safe Handling Workflow & Emergency Response

Caption: Fig 1. Safe Handling Workflow & Emergency Response

References

  • 1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid - C13H13BrFNO3 | CSSB00000763491 . Chemspace. Available from: [Link]

  • 1-(4-BROMO-BENZYL)-PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE . NextSDS. Available from: [Link]

  • Safety Data Sheet . Angene Chemical. Available from: [Link]

  • Toxicology Report No. S.0052729.5-18, March 2022 . DTIC. Available from: [Link]

  • Toxicity of fluorotelomer carboxylic acids to the algae Pseudokirchneriella subcapitata and Chlorella vulgaris, and the amphipod Hyalella azteca . PubMed. Available from: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety . PMC. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。